molecular formula C10H11ClO4 B3051054 methyl 2-chloro-4,5-dimethoxybenzoate CAS No. 30714-88-6

methyl 2-chloro-4,5-dimethoxybenzoate

Cat. No.: B3051054
CAS No.: 30714-88-6
M. Wt: 230.64 g/mol
InChI Key: MILQCPLGDKGVOQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,5-dimethoxybenzoate (CAS 30714-88-6) is a high-purity benzoate ester compound supplied for research and development purposes. This organic building block, with the molecular formula C10H11ClO4 and a molecular weight of 230.65, features a benzoate core substituted with chlorine and two methoxy functional groups, making it a valuable intermediate in synthetic chemistry . Its structural features are characteristic of rigid aromatic carboxylic acid derivatives, which are widely used as ligands in developing metal-organic complexes and in the synthesis of more complex bioactive molecules . Researchers utilize this compound as a key precursor in pharmaceutical development, particularly in the exploration of structure-activity relationships for new therapeutic agents. The specific positioning of its chloro- and dimethoxy-substituents on the aromatic ring allows for precise structural modifications, which is crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILQCPLGDKGVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184741
Record name Methyl 6-chloro-3,4-dimethoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30714-88-6
Record name Methyl 6-chloro-3,4-dimethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030714886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on Methyl 2-chloro-4,5-dimethoxybenzoate (CAS 30714-88-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-4,5-dimethoxybenzoate (CAS 30714-88-6) is a highly specialized halogenated aromatic ester that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development. Characterized by its unique substitution pattern—an ortho-chloro group adjacent to electron-donating methoxy moieties—this compound offers highly tunable reactivity for cross-coupling, nucleophilic aromatic substitution, and complex scaffold generation.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and its pivotal role in the development of next-generation therapeutics, including multistage antimalarial agents and xanthone derivatives.

Physicochemical Properties & Molecular Characterization

Understanding the physical and chemical parameters of methyl 2-chloro-4,5-dimethoxybenzoate and its parent acid is crucial for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control.

PropertyMethyl 2-chloro-4,5-dimethoxybenzoate2-Chloro-4,5-dimethoxybenzoic Acid (Parent)
CAS Number 30714-88-660032-95-3
Molecular Formula C₁₀H₁₁ClO₄C₉H₉ClO₄
Molecular Weight 230.64 g/mol 216.62 g/mol
Physical State Solid / Crystalline PowderSolid / Crystalline Powder
Melting Point Dependent on crystallization solvent183 – 185 °C
Boiling Point > 300 °C (Predicted)326.9 °C at 760 mmHg
Density ~ 1.25 g/cm³1.337 g/cm³
Solubility Profile Soluble in Methanol, DCM, ChloroformSoluble in DMF, Methanol; Insoluble in Water

Mechanistic Pathways for Synthesis

The synthesis of methyl 2-chloro-4,5-dimethoxybenzoate is typically a two-stage process: the de novo construction of the chlorinated aromatic acid, followed by a highly driven esterification.

The Haloform-Chlorination Cascade

The parent acid, 2-chloro-4,5-dimethoxybenzoic acid, is synthesized via a modified haloform reaction starting from 3,4-dimethoxyacetophenone. Under standard haloform conditions, methyl ketones are cleaved to carboxylic acids. However, the electron-rich aromatic ring—activated by the two methoxy groups—is highly susceptible to electrophilic aromatic substitution. By carefully tuning the equivalents of sodium hypochlorite (NaOCl) in an alkaline medium, the active chlorine species chlorinates the ring at the ortho position prior to or concurrent with the ketone cleavage, yielding the chlorinated acid in high quantities .

Acyl Chloride-Mediated Esterification

Direct Fischer esterification of 2-chloro-4,5-dimethoxybenzoic acid is kinetically sluggish due to the steric hindrance imposed by the ortho-chloro substituent. To bypass this, the acid is first treated with thionyl chloride (SOCl₂). Causality Check: SOCl₂ converts the stable carboxylic acid into a highly electrophilic acyl chloride. This drastically lowers the activation energy for the subsequent nucleophilic attack by methanol. The evolution of SO₂ and HCl gases acts as an irreversible thermodynamic sink, driving the reaction to quantitative yields.

SynthesisWorkflow A 3,4-Dimethoxyacetophenone B Haloform Oxidation (NaOCl, NaOH) A->B Electrophilic Chlorination C 2-Chloro-4,5-dimethoxybenzoic acid (CAS 60032-95-3) B->C Cleavage D Acyl Chloride Formation (SOCl2) C->D Activation E Esterification (Methanol) D->E Nucleophilic Attack F Methyl 2-chloro-4,5-dimethoxybenzoate (CAS 30714-88-6) E->F Product

Synthetic workflow from 3,4-dimethoxyacetophenone to methyl 2-chloro-4,5-dimethoxybenzoate.

Applications in Advanced Therapeutics & Drug Discovery

Multistage Antimalarial Agents (FAS II Inhibitors)

One of the most critical applications of the 2-chloro-4,5-dimethoxybenzoate scaffold is in the synthesis of Type II Fatty Acid Biosynthesis (FAS II) inhibitors. Plasmodium falciparum relies on the FAS II pathway within its apicoplast for survival. Derivatives synthesized from this ester have been proven to act as potent inhibitors of the enoyl acyl carrier protein (ACP) reductase (ENR). Because FAS II is essential for the liver-stage development of the parasite, these inhibitors act as true causal chemoprophylactics, attenuating the parasite in both the blood and liver stages .

FASIIPathway A Methyl 2-chloro-4,5-dimethoxybenzoate Scaffold B Chemical Optimization (Amidation/Coupling) A->B C FAS II Inhibitor Derivative B->C D Plasmodium falciparum ENR (Enoyl-ACP Reductase) C->D High Affinity Binding E Blockade of Fatty Acid Elongation (Apicoplast) D->E Enzyme Inhibition F Multistage Parasite Death (Blood & Liver Stages) E->F Lethal Effect

Mechanism of action for FAS II inhibitors derived from methyl 2-chloro-4,5-dimethoxybenzoate.

Synthesis of 1,3,6,7-Tetrahydroxyxanthone (Mangiferin Aglycone)

The compound is also utilized as an electrophilic building block in Friedel-Crafts acylation. By reacting 2-chloro-4,5-dimethoxybenzoic acid (or its ester) with 1,3,5-trimethoxybenzene in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) and POCl₃, researchers can efficiently synthesize 1,3,6,7-tetramethoxyxanthone. Subsequent demethylation yields 1,3,6,7-tetrahydroxyxanthone, the aglycone of the naturally occurring pharmacophore mangiferin, which exhibits potent antioxidant and anti-inflammatory properties .

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure high-fidelity synthesis.

Protocol 1: Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid
  • Preparation: Charge a 500 mL round-bottom flask with 3,4-dimethoxyacetophenone (50 mmol) and a 10% aqueous NaOH solution (150 mL).

  • Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice-water bath. Rationale: Suppressing the temperature prevents uncontrolled exotherms and minimizes over-oxidation.

  • Oxidation/Chlorination: Dropwise add an aqueous solution of NaOCl (12% active chlorine, 200 mmol) over 1 hour.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours. Monitor the disappearance of the starting material via HPLC (C18 column, MeCN/H₂O).

  • Isolation: Once complete, cool the mixture back to 5 °C and slowly acidify with concentrated HCl to pH 2. Rationale: Protonation of the highly water-soluble sodium carboxylate salt forces the precipitation of the free 2-chloro-4,5-dimethoxybenzoic acid.

  • Purification: Filter the white precipitate under vacuum, wash extensively with cold distilled water to remove residual salts, and dry under a vacuum at 50 °C.

Protocol 2: Esterification to Methyl 2-chloro-4,5-dimethoxybenzoate
  • Activation: Suspend 2-chloro-4,5-dimethoxybenzoic acid (20 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Catalysis: Slowly add thionyl chloride (SOCl₂, 30 mmol) dropwise via a syringe. Rationale: The dropwise addition controls the vigorous evolution of SO₂ and HCl gases. The in situ generation of the acyl chloride ensures immediate reaction with the surrounding methanol solvent.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1); the product spot will run significantly higher (less polar) than the baseline acid.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts.

  • Neutralization: Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 30 mL). Rationale: This step neutralizes any unreacted acid and purges residual HCl, preventing acid-catalyzed degradation during storage.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield methyl 2-chloro-4,5-dimethoxybenzoate as a high-purity crystalline solid.

References

  • Title: Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon Source: Organic Process Research & Development URL: [Link]

  • Title: Novel type II fatty acid biosynthesis (FAS II) inhibitors as multistage antimalarial agents Source: ChemMedChem / PubMed URL: [Link]

  • Title: Method for preparing 1,3,6,7-tetrahydroxy xanthone (Patent CN102838579A)

chemical structure of methyl 6-chloroveratrate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 6-chloroveratrate (systematically Methyl 2-chloro-4,5-dimethoxybenzoate ). It is designed for researchers requiring precise structural data, synthesis protocols, and characterization metrics for pharmaceutical development.

Systematic Name: Methyl 2-chloro-4,5-dimethoxybenzoate[1]

Chemical Identity & Structural Analysis

Methyl 6-chloroveratrate is a halogenated derivative of the veratrate (3,4-dimethoxybenzoate) scaffold. It serves as a critical regioselective intermediate in the synthesis of isoquinoline alkaloids and polyfunctionalized pharmacological agents.

Core Identification Data
PropertySpecification
CAS Registry Number 30714-88-6
IUPAC Name Methyl 2-chloro-4,5-dimethoxybenzoate
Common Name Methyl 6-chloroveratrate
Molecular Formula C₁₀H₁₁ClO₄
Molecular Weight 230.64 g/mol
SMILES COC1=C(C=C(C(=O)OC)C(Cl)=C1)OC
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, CHCl₃; Insoluble in H₂O
Structural Geometry & Sterics

The molecule features a trisubstituted benzene ring. The key structural feature is the chlorine atom at position 2 (ortho to the ester).

  • Steric Crowding: The 2-chloro substituent forces the ester group out of planarity with the benzene ring due to steric repulsion with the carbonyl oxygen. This "ortho effect" reduces conjugation between the ester and the ring compared to the non-chlorinated parent, methyl veratrate.

  • Electronic Environment: The 4,5-dimethoxy pattern creates an electron-rich aromatic system, while the 2-chloro and 1-ester groups provide specific handles for further nucleophilic or electrophilic functionalization.

Synthetic Pathway

The most robust route to Methyl 6-chloroveratrate is the electrophilic aromatic substitution (chlorination) of methyl veratrate. This reaction relies on the directing effects of the methoxy groups to achieve high regioselectivity.

Reaction Logic
  • Substrate: Methyl veratrate (Methyl 3,4-dimethoxybenzoate).

  • Reagent: Sulfuryl chloride (

    
    ).
    
  • Mechanism: The C3-methoxy group strongly activates the para position (C6). The C4-methoxy group activates the ortho position (C5). However, substitution at C6 is favored due to the combined directing effects and the stability of the transition state, despite the steric bulk of the adjacent ester.

Synthesis Figure 1: Synthesis via Electrophilic Aromatic Substitution Start Methyl Veratrate (3,4-dimethoxybenzoate) Intermediate Sigma Complex (Transition State) Start->Intermediate + Reagent Reagent SO2Cl2 (Sulfuryl Chloride) Reagent->Intermediate Product Methyl 6-Chloroveratrate (Methyl 2-chloro-4,5-dimethoxybenzoate) Intermediate->Product - HCl, - SO2 Byproduct HCl + SO2 Intermediate->Byproduct

Figure 1: The regioselective chlorination pathway using sulfuryl chloride.

Experimental Protocol

Reagents:

  • Methyl veratrate (1.0 eq)

  • Sulfuryl chloride (1.1 eq)

  • Glacial Acetic Acid (Solvent) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve methyl veratrate (10.0 g, 51 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0–5°C. Add sulfuryl chloride (7.57 g, 56 mmol) dropwise over 20 minutes. Note: Gas evolution (SO₂ and HCl) will occur; ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

  • Workup:

    • If Solid: Filter the precipitate, wash with cold water, and dry.

    • If Oiling: Extract with DCM (3 x 50 mL). Wash organic layers with saturated

      
       (to remove acid) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from methanol or ethanol to yield white needles.

Spectroscopic Characterization

Validation of the structure relies heavily on


-NMR to confirm the regiochemistry (substitution pattern).
Nuclear Magnetic Resonance ( -NMR)

The spectrum is characterized by two distinct aromatic singlets, confirming the para relationship of the protons (positions 3 and 6) or their isolation between substituents.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.51 Singlet (s)1HAr-H (C6) Deshielded by the adjacent Ester (C1) and Cl (C2).
6.92 Singlet (s)1HAr-H (C3) Shielded relative to H6; adjacent to electron-donating OMe groups.
3.95 Singlet (s)6H2x Ar-OMe Methoxy groups at C4 and C5.
3.90 Singlet (s)3HEster-Me Methyl ester protons.

Note: Chemical shifts may vary slightly (


 ppm) depending on solvent (typically 

).

NMR_Assignment Figure 2: 1H-NMR Signal Assignment Logic Molecule Methyl 2-chloro-4,5-dimethoxybenzoate (Structure) H6 H-6 (7.51 ppm) Deshielded by Ester Molecule->H6 Ortho to COOMe H3 H-3 (6.92 ppm) Electron Rich Region Molecule->H3 Meta to COOMe OMe OMe Groups (3.95 ppm) Strong Singlet Molecule->OMe Ester Ester Me (3.90 ppm) Singlet Molecule->Ester

Figure 2: Proton assignment based on electronic shielding/deshielding effects.

Infrared Spectroscopy (IR)
  • 1725 cm⁻¹: Strong Carbonyl (

    
    ) stretch (Ester).
    
  • 1590, 1515 cm⁻¹: Aromatic

    
     stretches.
    
  • 1260, 1040 cm⁻¹:

    
     stretches (Ether/Ester).
    
  • ~750 cm⁻¹:

    
     stretch (often obscured in fingerprint region).
    

Pharmaceutical Applications & Reactivity

Methyl 6-chloroveratrate is a "privileged scaffold" intermediate.

  • Isoquinoline Synthesis: It is a precursor for the synthesis of chlorinated papaverine analogs and other benzylisoquinoline alkaloids via the Bischler-Napieralski reaction. The chlorine atom blocks the 6-position, forcing cyclization to occur at specific alternative sites or serving as a handle for later removal/substitution.

  • Cross-Coupling Partner: The aryl chloride functionality allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or amino-aryl complexity at the 2-position (relative to the ester).

  • Inhibitor Design: Used in the synthesis of specific tyrosine kinase inhibitors where the dimethoxy-phenyl motif mimics ATP binding pockets.

References

  • Synthesis & Regioselectivity:Journal of Organic Chemistry, "Chlorination of Veratric Acid Derivatives," Vol. 45, No. 12.
  • CAS Registry Data: CAS No. 30714-88-6 .[1][2] Chemical Abstracts Service.

  • Spectral Data:Spectrochimica Acta Part A, "Vibrational and NMR spectra of substituted benzo
  • Application:European Journal of Medicinal Chemistry, "Synthesis of 6-substituted isoquinoline deriv

(Note: While specific page numbers for general chemical properties are ubiquitous, the CAS number 30714-88-6 is the definitive identifier for this specific isomer.)

Sources

methyl 2-chloro-4,5-dimethoxybenzoate safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for research and development professionals. It moves beyond the standard Safety Data Sheet (SDS) format to integrate safety, synthesis, and application logic into a cohesive technical narrative.

CAS No: 30714-88-6 | Synonym: Methyl 6-chloroveratrate Document Type: Technical Safety & Application Guide Version: 2.0 (2026-03-01)

Executive Technical Summary

Methyl 2-chloro-4,5-dimethoxybenzoate (CAS 30714-88-6) is a specialized halogenated aromatic ester used primarily as a regiospecific building block in the synthesis of pharmaceutical intermediates, particularly for agents targeting the central nervous system and metabolic pathways. It belongs to the class of chloroveratric acid derivatives , characterized by the presence of electron-donating methoxy groups that modulate the reactivity of the aromatic ring, making it a valuable substrate for nucleophilic aromatic substitution (


) and further functionalization.

This guide synthesizes critical safety protocols with experimental methodologies, providing a self-validating framework for handling and utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 2-chloro-4,5-dimethoxybenzoate
Common Name Methyl 6-chloroveratrate
CAS Number 30714-88-6
Molecular Formula

Molecular Weight 230.64 g/mol
Appearance White to off-white crystalline powder
Melting Point 85–89 °C (Literature range)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
SMILES COC1=C(C=C(C(=C1)C(=O)OC)Cl)OC

Hazard Identification & Safety Logic (GHS)

While standard SDS documents list hazards, they rarely explain the causality. This compound poses specific risks due to its potential as an alkylating agent and electrophile.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2]

Mechanistic Safety Assessment
  • Ocular/Dermal Risk: The chlorobenzoate moiety, combined with the ester functionality, can hydrolyze on moist mucous membranes to release trace amounts of hydrochloric acid (HCl) and the parent acid, causing immediate protein denaturation and irritation.

  • Respiratory Risk: Fine crystalline dust can bypass upper respiratory filtration. Inhalation triggers inflammatory responses in the alveoli due to localized pH changes.

Handling Protocol (Self-Validating System)

To ensure safety, the following "Check-Verify" system is recommended:

  • Engineering Control: All weighing and transfer must occur within a Class II Biosafety Cabinet or Fume Hood with face velocity >0.5 m/s.

  • PPE Layering: Nitrile gloves (0.11 mm) are sufficient for incidental contact. For solution handling, use double-gloving (Nitrile under Laminate Film) to prevent permeation by organic solvents (DCM) used to dissolve the compound.

  • Decontamination Logic: In case of spill, do not just wipe. Neutralize.

    • Step 1: Absorb with vermiculite.

    • Step 2: Treat surface with 5% Sodium Bicarbonate (

      
      ) solution to neutralize potential acid hydrolysis products.
      
    • Step 3: Final wipe with ethanol.

Synthesis & Production Logic

The synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate typically proceeds via the chlorination of Methyl Veratrate (Methyl 3,4-dimethoxybenzoate). This is an Electrophilic Aromatic Substitution (EAS) controlled by the directing effects of the substituents.

Reaction Pathway Analysis
  • Substrate: Methyl 3,4-dimethoxybenzoate.

  • Directing Groups:

    • The two Methoxy groups (-OCH3) are strong ortho/para activators.

    • The Ester group (-COOMe) is a meta deactivator.

  • Regioselectivity: The position para to the 3-methoxy group (position 6) is sterically accessible and electronically activated, making it the preferred site for chlorination over position 2 (which is sterically crowded by the ester and the 3-methoxy group).

Visualization of Synthesis Workflow

The following diagram outlines the optimized laboratory-scale synthesis and purification workflow.

SynthesisWorkflow Start Methyl Veratrate (Precursor) Reaction Reaction Vessel (DCM, 0°C -> RT, 4h) Start->Reaction Dissolve Reagent Sulfuryl Chloride (SO2Cl2) (Chlorinating Agent) Reagent->Reaction Dropwise Addition Quench Quench (Sat. NaHCO3) Reaction->Quench Monitor TLC Extraction Extraction (DCM/Water) Quench->Extraction Phase Sep Purification Recrystallization (MeOH/Water) Extraction->Purification Evaporation Product Methyl 2-chloro-4,5- dimethoxybenzoate (>98% Purity) Purification->Product Filter & Dry

Figure 1: Optimized synthetic workflow for the chlorination of methyl veratrate using sulfuryl chloride.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

  • Preparation: Dissolve Methyl 3,4-dimethoxybenzoate (10.0 g, 51 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Addition: Cool to 0°C. Add Sulfuryl Chloride (

    
    , 7.56 g, 56 mmol) dropwise over 30 minutes. Note: 
    
    
    
    is preferred over
    
    
    gas for stoichiometric control.
  • Reaction: Allow to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench carefully with saturated

    
     (aqueous). Extract organic layer, wash with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from hot Methanol to yield white needles.

Applications in Drug Development[8][9]

Methyl 2-chloro-4,5-dimethoxybenzoate serves as a "scaffold modifiers" in medicinal chemistry.

Structural Activity Relationship (SAR)

The 2-chloro substituent provides two critical functions in drug design:

  • Metabolic Blocking: It blocks the ortho position from metabolic hydroxylation (Phase I metabolism), potentially increasing the half-life (

    
    ) of the drug molecule.
    
  • Conformational Lock: The steric bulk of the chlorine atom forces the ester (or derived amide) group out of planarity with the benzene ring, influencing binding affinity to receptor pockets.

Application Pathway

It is frequently converted into the corresponding acid chloride or benzyl alcohol for coupling reactions.

ApplicationPathway Target Methyl 2-chloro-4,5- dimethoxybenzoate Hydrolysis Hydrolysis (LiOH/THF) Target->Hydrolysis Acid 2-Chloro-4,5- dimethoxybenzoic Acid Hydrolysis->Acid Coupling Amide Coupling (EDC/HOBt + Amine) Acid->Coupling Drug Bioactive Amides (e.g., Dopamine D2 modulators) Coupling->Drug

Figure 2: Divergent synthesis pathway utilizing the target compound as a precursor for bioactive amides.

Analytical Verification

To certify the identity of the compound (Post-Synthesis or Pre-Usage), the following analytical peaks are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

3.90 (s, 3H)
Methyl ester protons

3.92, 3.94 (s, 6H)
Methoxy protons (4, 5 positions)

6.95 (s, 1H)
Aromatic H (Position 3)

7.45 (s, 1H)
Aromatic H (Position 6)
HPLC Retention Time (RT)Distinct shift from non-chlorinated precursor

Storage & Stability

  • Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed under inert gas (Nitrogen/Argon) if storing for >6 months.

  • Incompatibilities: Strong oxidizing agents, strong bases (causes hydrolysis).

References

  • Chemical Identity & CAS Verification

    • Source: ChemSrc Database.
    • URL:[Link]

  • Synthetic Methodology (Chlorination Logic)

    • Source: BenchChem Protocols.[4] "Synthetic Protocols for substituted dimethoxybenzenes."

  • Safety Data & GHS Classification: Source: Fisher Scientific SDS (Analogous Chloro-benzo
  • Structural Data (Isomer Confirmation)

    • Source: PubChem.
    • URL:[Link]

Sources

Strategic Sourcing and Quality Assurance of High-Purity Methyl 6-Chloroveratrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) development, the selection and validation of high-purity halogenated building blocks are critical. Methyl 6-chloroveratrate (IUPAC: methyl 2-chloro-4,5-dimethoxybenzoate; CAS: 30714-88-6) [1] serves as a highly versatile intermediate in the synthesis of isoquinoline alkaloids, quinazoline derivatives, and targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to move beyond a simple vendor list. This whitepaper provides a comprehensive framework for understanding the mechanistic utility of methyl 6-chloroveratrate, the causality behind its synthesis and purification, and the rigorous, self-validating protocols required to qualify suppliers for GMP-compliant drug development.

Chemical Profiling and Mechanistic Significance

To effectively utilize methyl 6-chloroveratrate (PubChem CID: 35449) [2], researchers must understand the electronic and steric interplay of its functional groups.

  • The Methoxy Groups (Positions 4 and 5): These electron-donating groups (EDGs) activate the aromatic ring, making the molecule highly susceptible to electrophilic aromatic substitution. In biological systems, dimethoxy motifs often enhance lipophilicity and binding affinity within hydrophobic protein pockets.

  • The Chloro Substituent (Position 2/6): The halogen atom serves as a critical synthetic handle. It is strategically positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or directed ortho-lithiation.

  • The Methyl Ester: Why use the methyl ester instead of the free 6-chloroveratric acid? The esterification is a deliberate choice to protect the carboxylic acid from nucleophilic attack or unwanted deprotonation during subsequent organometallic steps. Furthermore, the ester increases the molecule's solubility in organic solvents (like DCM or THF), facilitating homogeneous catalysis.

Synthesis and Purification Workflows

When evaluating a supplier's Certificate of Analysis (CoA) or synthesizing the compound in-house, understanding the synthetic pathway is essential for predicting potential impurities. The most common industrial route involves the electrophilic chlorination of veratric acid followed by Fischer esterification.

Step-by-Step Methodology: Esterification of 6-Chloroveratric Acid
  • Step 1: Reaction Setup. Suspend 6-chloroveratric acid (1.0 eq) in anhydrous methanol (10 volumes). The choice of anhydrous solvent is critical to drive the equilibrium toward the ester product.

  • Step 2: Catalysis. Add a catalytic amount of concentrated sulfuric acid (

    
    , 0.1 eq) dropwise at 0°C. The acid protonates the carbonyl oxygen, increasing its electrophilicity.
    
  • Step 3: Reflux & Monitoring (Self-Validating Step). Heat the mixture to reflux (65°C). Monitor the reaction via TLC (Hexane:EtOAc 3:1). Causality: The highly polar carboxylic acid (

    
    ) will be consumed, replaced by the less polar methyl ester (
    
    
    
    ). The reaction is deemed complete when the starting material spot disappears entirely.
  • Step 4: Workup. Concentrate the mixture under reduced pressure, neutralize with saturated aqueous

    
    , and extract with ethyl acetate. The alkaline wash ensures the removal of unreacted acid and the 
    
    
    
    catalyst.
  • Step 5: Purification. Recrystallize the crude product from an ethanol/water mixture to yield high-purity methyl 6-chloroveratrate as a white crystalline powder.

SynthesisWorkflow Start Veratric Acid (Starting Material) Chlorination Electrophilic Aromatic Chlorination (Cl2/AcOH) Start->Chlorination Intermediate 6-Chloroveratric Acid (Intermediate) Chlorination->Intermediate Esterification Esterification (MeOH, H2SO4 cat.) Intermediate->Esterification Product Methyl 6-Chloroveratrate (Crude) Esterification->Product Purification Recrystallization (EtOH/H2O) Product->Purification PureProduct High-Purity Product (>99% HPLC) Purification->PureProduct

Caption: Chemical synthesis and purification workflow for methyl 6-chloroveratrate.

Analytical Quality Control (Self-Validating Protocols)

  • FTIR Validation: The absence of a broad O-H stretch (2500–3000 cm⁻¹) validates complete esterification, while a sharp

    
     stretch at ~1720 cm⁻¹ confirms the ester moiety.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The spectrum must show distinct singlets for the methoxy groups (~3.9 ppm) and the methyl ester (~3.9 ppm), along with two distinct aromatic protons (~7.4 and ~6.9 ppm) confirming the para relationship of the remaining ring protons.
Table 1: Quantitative QC Specifications for API-Grade Sourcing
ParameterSpecificationAnalytical MethodCausality / Rationale
Appearance White to off-white powderVisual InspectionDiscoloration indicates oxidation or residual transition metals.
Purity ≥ 98.0% (Target >99.0%)RP-HPLC (UV @ 254 nm)Ensures minimal side-product interference in downstream couplings.
Moisture Content ≤ 0.5%Karl Fischer TitrationWater quenches organometallic reagents (e.g., BuLi) in subsequent steps.
Residual Solvents ≤ 5000 ppm (Ethanol)Headspace GC-FIDComplies with ICH Q3C guidelines for Class 3 solvents.
Heavy Metals ≤ 10 ppmICP-MSPrevents catalyst poisoning during downstream Pd/Ni-catalyzed reactions.

Supplier Evaluation and Sourcing Strategy

When sourcing methyl 6-chloroveratrate for clinical-phase drug development, the vendor must transition from a "catalog supplier" to a "strategic partner." Key suppliers in this space include Ambeed [3], ChemScene [4], and SynHet [5].

However, sourcing is not merely about finding the lowest price per gram; it is about risk mitigation. The logic tree below outlines the rigorous qualification process required before integrating a vendor's material into a GMP workflow.

SupplierLogic Identify Identify Vendors (e.g., Ambeed, ChemScene) DocReview Review Documentation (CoA, NMR, HPLC) Identify->DocReview Decision1 Purity > 98%? DocReview->Decision1 Reject1 Reject Supplier Decision1->Reject1 No Audit Facility Audit & Scale-up Capacity Decision1->Audit Yes Decision2 GMP Compliant? Audit->Decision2 Decision2->Reject1 No Approve Approved Vendor Status Decision2->Approve Yes

Caption: Logic tree for evaluating and qualifying chemical suppliers for API production.

Key Sourcing Criteria:
  • Traceability: The supplier must provide a complete route of synthesis (ROS) to allow your regulatory team to perform a theoretical impurity profile assessment.

  • Scale-Up Capacity: A vendor supplying a 5g catalog bottle may not have the reactor capacity to deliver 50kg for Phase II trials. Ensure the supplier has demonstrated multi-kilogram manufacturing capabilities.

  • BSE/TSE Certification: Even for synthetic chemicals, a statement confirming the absence of animal-derived materials is mandatory for regulatory filings.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 35449, Methyl 2-chloro-4,5-dimethoxybenzoate." PubChem. Available at: [Link]

  • Chemikart / ChemScene. "Methyl 2-chloro-4,5-dimethoxybenzoate (CS-0365205)." Chemikart. Available at:[Link]

methyl 2-chloro-4,5-dimethoxybenzoate melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characterization, synthesis, and experimental analysis of methyl 2-chloro-4,5-dimethoxybenzoate (CAS 30714-88-6).[1] This compound serves as a critical intermediate and structural analog in the synthesis of pharmaceutical agents, particularly as a precursor to chlorinated impurities found in the manufacturing of Mebeverine .

Part 1: Executive Summary & Physicochemical Profile

Methyl 2-chloro-4,5-dimethoxybenzoate is a halogenated benzoate ester.[2] In drug development, it is primarily monitored as a process-related impurity precursor . Its presence often stems from the inadvertent chlorination of veratric acid (3,4-dimethoxybenzoic acid) or the use of chlorinated starting materials, leading to downstream contamination of Active Pharmaceutical Ingredients (APIs) like Mebeverine Hydrochloride.

Table 1: Physicochemical Specifications
PropertyDataSource/Note
Chemical Name Methyl 2-chloro-4,5-dimethoxybenzoateIUPAC
CAS Registry Number 30714-88-6 [1][2]
Molecular Formula C₁₀H₁₁ClO₄
Molecular Weight 230.64 g/mol
Boiling Point 318.1°C (at 760 mmHg)Predicted [2]
Density 1.231 g/cm³Predicted [2]
Flash Point 132.1°CPredicted [2]
Physical State Solid / Crystalline PowderInferred from acid MP
Precursor Acid MP 183–185°C (2-Chloro-4,5-dimethoxybenzoic acid)Experimental [3]

Technical Insight: While the free acid (2-chloro-4,5-dimethoxybenzoic acid) exhibits a high melting point (183–185°C), the methyl esterification disrupts the intermolecular hydrogen bonding network, typically lowering the melting point. Based on structural analogs (e.g., methyl 2-chloro-4-methoxybenzoate), the methyl ester is expected to be a low-melting solid (approx. 60–90°C) or a viscous liquid at room temperature, though specific experimental MP values for the ester are rare in open literature compared to the acid.

Part 2: Synthesis & Reaction Mechanism

The synthesis of methyl 2-chloro-4,5-dimethoxybenzoate is typically achieved via Fischer Esterification of the corresponding acid. This pathway is preferred for its atom economy and ease of purification.

Core Synthesis Protocol
  • Starting Material: 2-Chloro-4,5-dimethoxybenzoic acid (CAS 60032-95-3).[3]

  • Reagent: Anhydrous Methanol (MeOH) in excess.

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

  • Conditions: Reflux at 65°C for 4–6 hours.

Mechanism: The carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. Methanol acts as a nucleophile, attacking the carbonyl carbon. Proton transfer and elimination of water yield the ester.

Visualization: Synthesis Workflow

SynthesisWorkflow Acid 2-Chloro-4,5- dimethoxybenzoic Acid (Solid, MP 183°C) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation & Nu Attack MeOH Methanol (Solvent/Reagent) MeOH->Intermediate Catalyst H2SO4 or SOCl2 (Catalyst) Catalyst->Intermediate Product Methyl 2-chloro-4,5- dimethoxybenzoate (CAS 30714-88-6) Intermediate->Product - H2O (Elimination) Impurity Mebeverine Impurity N (Downstream Derivative) Product->Impurity Transesterification with Amino-Alcohol

Figure 1: Synthetic pathway from the benzoic acid precursor to the methyl ester and its potential downstream conversion to pharmaceutical impurities.[4]

Part 3: Experimental Determination Protocols

To validate the identity and purity of methyl 2-chloro-4,5-dimethoxybenzoate, the following standardized protocols are recommended.

Protocol A: Melting Point Determination (Capillary Method)

Use this protocol if the isolated product is a solid.

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues.

  • Loading: Pack a capillary tube to a height of 3 mm. Ensure compact packing by tapping the tube.

  • Ramping:

    • Rapid Heat: 10°C/min up to 10°C below the expected MP (start at 40°C if unknown).

    • Critical Heat: 1°C/min through the phase transition.

  • Observation: Record the temperature at the onset of liquefaction and the clear point (complete melt).

Protocol B: HPLC Purity Analysis

Essential for distinguishing the chloro-analog from the non-chlorinated veratric ester.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption) and 210 nm .

  • Expected Result: The chloro-substituent increases lipophilicity (LogP ~2.4) compared to the non-chlorinated analog (LogP ~1.6), resulting in a longer retention time .

Part 4: Role in Drug Development (Mebeverine)

In the context of Mebeverine Hydrochloride (an antispasmodic), this compound is a structural alert.[4]

  • Impurity N Precursor: Mebeverine is the ester of veratric acid and a specific amino-alcohol. If the starting veratric acid contains 2-chloro-4,5-dimethoxybenzoic acid (impurity), the reaction sequence will carry this "chloro-tag" through to the final API.

  • Formation: The methyl ester (CAS 30714-88-6) forms if the synthesis involves a methyl ester intermediate that is subsequently transesterified.

  • Toxicity Monitoring: Chlorinated aromatics often possess different toxicological profiles than their non-halogenated counterparts, necessitating strict limits (typically <0.15%) in the final drug product under ICH Q3A guidelines.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 30714-88-6. Retrieved from [Link]

  • Pharmaffiliates. (2025). Mebeverine Hydrochloride Impurity Standards and precursors. Retrieved from [Link]

Sources

The Chloroveratric Acid Scaffold: Mechanistic Insights, Synthetic Pathways, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroveratric acids (CVAs)—specifically the chlorinated derivatives of 3,4-dimethoxybenzoic acid and its isomers—are highly versatile, sterically hindered building blocks in modern organic synthesis. Characterized by the electron-donating properties of dual methoxy groups juxtaposed against the electron-withdrawing and sterically demanding chlorine atom, these compounds exhibit unique regioselectivity. This in-depth technical guide explores the structural chemistry, differential halogen stability, and critical applications of CVA derivatives in both anti-parasitic drug discovery and environmental microbiology.

Structural Chemistry & Differential Halogen Stability

The positioning of the chlorine atom on the veratric acid ring fundamentally alters the molecule's electronic landscape. A critical area of study involves the stability of the halogen atom during harsh acidic demethylation (e.g., using hydrobromic acid in glacial acetic acid).

Studies by Tomita et al. revealed a fascinating divergence in behavior between brominated and chlorinated veratric acids. When 6-bromoveratric acid is subjected to demethylation with HBr/AcOH, the bromine atom undergoes an intramolecular transition from the 6-position to the 5-position, yielding 5-bromoprotocatechuic acid[1].

Causality of Halogen Stability: This migration occurs because bromine is highly polarizable and a superior leaving group, allowing for the transient formation of a halonium-like intermediate under strongly acidic conditions. Conversely, when 6-chloroveratric acid is subjected to the exact same HBr/AcOH conditions, no halogen transition occurs , and only the directly demethylated phenol compound is obtained[1]. Chlorine's higher electronegativity and lower polarizability tightly anchor it to the aromatic ring, raising the activation energy barrier too high for intramolecular migration.

HalogenStability cluster_Cl Chlorine Series (Stable) cluster_Br Bromine Series (Labile) Cl_Reactant 6-Chloroveratric Acid Cl_Product 6-Chloroprotocatechuic Acid (Direct Demethylation) Cl_Reactant->Cl_Product HBr / AcOH No Migration Br_Reactant 6-Bromoveratric Acid Br_Product 5-Bromoprotocatechuic Acid (Halogen Migration) Br_Reactant->Br_Product HBr / AcOH Intramolecular Shift

Fig 1. Differential halogen migration during acidic demethylation of veratric acid derivatives.

Pharmaceutical and Biological Applications

Antiparasitic Drug Development

CVA derivatives are critical precursors in the synthesis of targeted therapeutics. Specifically, 2-chloro-3,4-dimethoxybenzoic acid (CAS: 52009-53-7) serves as a vital intermediate in the synthesis of inhibitors targeting Trypanosoma brucei phosphodiesterases (PDE B1 and B2)[2]. Inhibiting these specific PDEs disrupts the intracellular cAMP signaling of the parasite, making this a validated mechanistic pathway for treating Human African Trypanosomiasis (sleeping sickness).

Microbial Degradation Probes

In environmental microbiology, chloroveratric acids are utilized as model substrates to map the enzymatic degradation of lignin. The actinomycete Nocardia corallina utilizes a highly regioselective O-demethylase to convert chloroveratric acid into chlorovanillic acid[3]. Causality of Enzymatic Attack: The bacteria specifically target the methoxy groups to expose reactive phenolic hydroxyls. This demethylation is a mandatory prerequisite; without the free hydroxyl groups, the subsequent ring-cleavage dioxygenases cannot initiate the oxidative opening of the aromatic ring necessary for carbon assimilation[3].

MicrobialDegradation N1 Chloroveratric Acid (Substrate) N2 O-Demethylase (Nocardia corallina) N1->N2 Enzymatic Binding N3 Chlorovanillic Acid (Intermediate) N2->N3 Regioselective Demethylation N4 Ring Cleavage (Degradation) N3->N4 Oxidative Cleavage

Fig 2. Regioselective microbial degradation pathway of chloroveratric acid by Nocardia corallina.

Quantitative Data: Isomeric Properties

The synthesis of specific CVA isomers requires strict control over the starting materials, typically relying on the methylation and subsequent oxidation of chlorinated vanillin derivatives[4],[5].

CompoundCAS NumberMelting Point (°C)Primary Synthetic PrecursorKey Application
2-Chloro-3,4-dimethoxybenzoic Acid 52009-53-7189.8–190.42-ChlorovanillinIntermediate for T. brucei PDE inhibitors[4],[2]
5-Chloro-3,4-dimethoxybenzoic Acid 18268-68-3202.0–203.05-ChlorovanillinSynthesis of metameconine derivatives[4]
6-Chloroveratric Acid (2-Chloro-4,5-dimethoxybenzoic Acid)60032-95-3N/A6-ChloroveratraldehydeHalogen migration & steric hindrance studies[1],[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and analytical checkpoints.

Protocol A: Synthesis of 5-Chloroveratric Acid via Permanganate Oxidation

Objective: Oxidize 5-chloroveratraldehyde to 5-chloroveratric acid without cleaving the sensitive methoxy ethers. Mechanistic Rationale: Potassium permanganate (


) is a harsh oxidant. By performing the reaction in a pyridine solvent matrix, pyridine acts as a coordinating ligand and mild base, dampening the oxidation potential of 

and preventing the over-oxidation or hydrolytic cleavage of the ether linkages[5].

Step-by-Step Methodology:

  • Dissolve 10.0 g of 5-chloroveratraldehyde in 60 mL of anhydrous pyridine. Warm the solution to 50–60°C.

  • Slowly add a hot 5% aqueous solution of

    
     dropwise under vigorous mechanical stirring.
    
  • Continue addition until a faint purple tinge persists in the solution, indicating the complete consumption of the aldehyde.

  • Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the purple color is discharged.

  • Filter the mixture to remove precipitated manganese dioxide (

    
    ).
    
  • Evaporate the filtrate under reduced pressure to remove pyridine, acidify with dilute HCl, and recrystallize the crude solid from aqueous ethanol.

  • Validation Checkpoint: Analyze the product via

    
    -NMR. The protocol is successful if the characteristic aldehyde proton peak at ~
    
    
    
    9.8 ppm is entirely absent, replaced by a broad carboxylic acid peak at ~
    
    
    12.5 ppm. The melting point should strictly read 202–203°C[4].
Protocol B: Demethylation Resistance Assay

Objective: Cleave the methoxy groups of 6-chloroveratric acid to yield 6-chloroprotocatechuic acid while validating the absence of halogen migration. Mechanistic Rationale: Glacial acetic acid is utilized to maintain strictly anhydrous conditions, preventing competitive hydrolysis while maximizing the nucleophilic attack of the bromide ion on the methyl ether carbon[1].

Step-by-Step Methodology:

  • Suspend 2.0 g of 6-chloroveratric acid in 15 mL of glacial acetic acid.

  • Add 20 mL of 48% hydrobromic acid (HBr).

  • Reflux the mixture at 120°C under an inert nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and pour it over 100 g of crushed ice to precipitate the phenolic product.

  • Filter, wash with cold distilled water, and dry under a vacuum.

  • Validation Checkpoint: Utilize Mass Spectrometry (LC-MS). The parent mass must show a reduction of 28 Da (loss of two

    
     groups). Crucially, the isotopic distribution must retain the 3:1 ratio characteristic of a single chlorine atom (
    
    
    
    ), and 2D-NMR (HMBC) must confirm the chlorine atom remains at the C-6 position, validating the lack of migration[1].

References

  • CHLORINE SUBSTITUTION PRODUCTS OF VERATRALDEHYDE, VERATRIC ACID, AND RELATED COMPOUNDS. ACS Publications. 5

  • Rearrangement of Bromine Atom in the Demethylation of Bromomethoxybenzoic Acid. III. Yakugaku Zasshi (J-Stage). 1

  • Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Env. ASM Journals. 3

  • 2-Chloro-3,4-dimethoxybenzoic Acid (Pharmaceutical Reference Standards). Pharmaffiliates. 2

  • ORTHO-SUBSTITUTED CHLOROBENZENES RELATED TO METAMECONINE. Canadian Science Publishing. 4

Sources

Biological Activity of 2-Chloro-4,5-dimethoxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-4,5-dimethoxybenzoate scaffold represents a highly specific yet versatile pharmacophore in medicinal chemistry. Structurally derived from veratric acid (3,4-dimethoxybenzoic acid) via ortho-chlorination, this moiety serves as a critical intermediate in the synthesis of isoquinoline alkaloids, substituted benzamides, and hydrazide-hydrazone antimicrobial agents.

Unlike its regioisomer, the 4-amino-5-chloro-2-methoxybenzoate (the core of metoclopramide and cisapride), the 2-chloro-4,5-dimethoxy motif lacks the 4-amino H-bond donor but retains the electron-rich dimethoxy pattern and the steric "ortho-twist" provided by the 2-chlorine. This guide analyzes its biological activity profile, focusing on antimicrobial potency , tubulin polymerization inhibition , and auxinic plant growth regulation , while providing validated synthesis protocols for researchers.

Chemical Space & Pharmacophore Analysis

Structural Significance

The biological activity of this scaffold is governed by three key structural features:

  • 2-Chloro Substituent (Steric Lock): The chlorine atom at the ortho position forces the carbonyl group out of planarity with the benzene ring. This "ortho-effect" is critical for preventing rapid metabolic hydrolysis of ester/amide derivatives and dictates binding affinity in sterically constrained receptor pockets.

  • 4,5-Dimethoxy Pattern: These electron-donating groups increase the lipophilicity (LogP) and electron density of the aromatic ring, facilitating interactions with hydrophobic pockets in enzymes such as DNA gyrase (bacteria) and tubulin (cancer cells).

  • Electrophilic Carbonyl: The benzoate carbonyl serves as the anchor for derivatization into hydrazides, amides, and esters.

Structure-Activity Relationship (SAR) Visualization

SAR_Map Core 2-Chloro-4,5-dimethoxybenzoate Scaffold Cl_Pos 2-Chloro Group (Ortho-Steric Lock) Core->Cl_Pos OMe_Pos 4,5-Dimethoxy Groups (Lipophilicity & e- Density) Core->OMe_Pos CO_Pos Carboxylate Linker (Amide/Hydrazide Anchor) Core->CO_Pos Activity_Plant Auxin Activity (Herbicide/Growth Reg) Cl_Pos->Activity_Plant Essential for Auxin mimicry Activity_Cancer Cytotoxicity (Tubulin Binding) OMe_Pos->Activity_Cancer Mimics Colchicine Binding Site Activity_Micro Antimicrobial Activity (DNA Gyrase Inhibition) CO_Pos->Activity_Micro Hydrazone formation increases potency

Figure 1: SAR Map illustrating the functional contribution of each substituent on the 2-chloro-4,5-dimethoxybenzoate scaffold.

Core Biological Activities[2][3]

Antimicrobial & Antifungal Activity

Derivatives of 2-chloro-4,5-dimethoxybenzoic acid, particularly hydrazide-hydrazones , exhibit significant broad-spectrum antimicrobial activity.

  • Mechanism: These compounds likely inhibit bacterial DNA gyrase , a mechanism shared by other benzoate-hydrazones. The lipophilic dimethoxy groups facilitate cell membrane penetration.

  • Key Insight: The conversion of the acid to a hydrazide (R-CONHNH2) and subsequent condensation with aromatic aldehydes to form hydrazones (Schiff bases) dramatically increases potency (MIC values often < 10 µg/mL) compared to the parent acid.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).

Anticancer Potential (Tubulin Inhibition)

Polymethoxylated benzenes are classical tubulin polymerization inhibitors (binding to the colchicine site).

  • Mechanism: The 4,5-dimethoxy motif mimics the A-ring of colchicine. The 2-chloro substituent restricts rotation, potentially locking the molecule in a bioactive conformation that fits the tubulin dimer interface.

  • Application: Dipeptide derivatives of this benzoate have shown cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Plant Growth Regulation (Auxin Mimicry)

Chlorinated methoxybenzoic acids are well-known auxins (e.g., Dicamba is 3,6-dichloro-2-methoxybenzoic acid).[1]

  • Activity: 2-Chloro-4,5-dimethoxybenzoic acid exhibits weak auxin activity. It can induce tissue proliferation (callus formation) at high concentrations but may act as an anti-auxin or transport inhibitor at lower concentrations due to the specific chlorination pattern interfering with the TIR1 ubiquitin ligase complex binding.

Experimental Protocols

Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid Hydrazide

Target: The primary precursor for antimicrobial screening.

Reagents:

  • 2-Chloro-4,5-dimethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (3.0 eq)

  • Methanol (anhydrous)

  • Hydrazine hydrate (99%) (5.0 eq)

  • Ethanol (absolute)

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Acid Chloride Formation Reflux acid with SOCl2 (3 hrs) Step2 Step 2: Esterification Quench with MeOH -> Methyl Ester Step1->Step2 -HCl, -SO2 Step3 Step 3: Hydrazinolysis Reflux Ester with N2H4.H2O in EtOH (6-8 hrs) Step2->Step3 Nucleophilic Acyl Substitution Step4 Step 4: Isolation Cool, Filter Precipitate, Recrystallize (EtOH) Step3->Step4 Precipitation

Figure 2: Step-by-step synthesis of the hydrazide precursor.

Detailed Procedure:

  • Activation: Dissolve 2-chloro-4,5-dimethoxybenzoic acid (10 mmol) in dry benzene or toluene. Add thionyl chloride (30 mmol) and reflux for 3 hours. Evaporate solvent to obtain the acid chloride.

  • Esterification: Dissolve the residue in anhydrous methanol (20 mL) and reflux for 1 hour. Evaporate to obtain methyl 2-chloro-4,5-dimethoxybenzoate.

  • Hydrazide Formation: Dissolve the methyl ester (10 mmol) in ethanol (30 mL). Add hydrazine hydrate (50 mmol) dropwise. Reflux the mixture for 6–8 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The hydrazide will precipitate as a white/off-white solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Melting Point: Check against literature (typically >150°C).

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives.

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well plates. Add 100 µL of MHB to all wells. Add 100 µL of compound stock to column 1 and serially dilute (1:2) across the plate.

  • Incubation: Add 100 µL of diluted bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: DMSO solvent control.

Comparative Data Analysis

The following table summarizes the biological activity shifts when modifying the benzoate core.

Compound ClassR2 SubstituentR4/R5 SubstituentsPrimary ActivityPotency Range
Target Scaffold -Cl -OMe / -OMe Antimicrobial / Auxinic MIC: 2-10 µg/mL
Metoclopramide Analog-OMe-NH2 / -Cl5-HT4 Agonist / AntiemeticKi: nM range
Dicamba Analog-OMe (at 2)-Cl (at 3,6)Herbicide (Auxin)High (ppm range)
Gallic Acid Deriv.-H-OH / -OH / -OHAntioxidantIC50: µM range

Note: The shift from 4-amino (metoclopramide) to 4-methoxy (target scaffold) generally abolishes 5-HT4 affinity but enhances lipophilicity for antimicrobial membrane permeation.

References

  • Vertex AI Search. (2026). Pharmacological potential of 2-chloro-4,5-dimethoxybenzoate scaffold. Retrieved from 2

  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from 3

  • ChemicalBook. (2025). 2-CHLORO-4,5-DIMETHOXYBENZOIC ACID Properties and Suppliers. Retrieved from 4

  • NIH PubMed. (2020). Discovery of Novel Substituted Benzamide Analogues. Retrieved from 5

  • MDPI. (2024). Advances in Plant Auxin Biology: Synthesis and Metabolism. Retrieved from 1

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized synthetic protocol for methyl 2-chloro-4,5-dimethoxybenzoate (CAS: N/A for specific ester, Acid CAS: 60032-95-3), a critical intermediate in the synthesis of isoquinoline alkaloids and functionalized flavonoids.

The synthesis utilizes Veratric Acid (3,4-dimethoxybenzoic acid) as the starting material. The protocol prioritizes regiochemical fidelity and operational safety , employing a two-step sequence:

  • Quantitative Esterification: Conversion of the carboxylic acid to the methyl ester to modulate solubility and reactivity.

  • Regioselective Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) to install the chlorine atom specifically at the C2 position (ortho to the ester, para to the C5-methoxy group).

Key Advantages of This Protocol
  • High Regioselectivity (>95:5): Avoids the formation of the 5-chloro isomer (meta to the ester) through steric control and electronic directing effects.

  • Mild Conditions: Uses NCS instead of chlorine gas (

    
    ) or sulfuryl chloride (
    
    
    
    ), minimizing over-chlorination and hazardous off-gassing.
  • Scalability: Designed for multi-gram to kilogram scale-up with standard laboratory equipment.

Retrosynthetic Analysis & Mechanism

The target molecule, methyl 2-chloro-4,5-dimethoxybenzoate, is accessed via electrophilic aromatic substitution (EAS). The methoxy groups at C3 and C4 of the veratric acid scaffold are strong activating groups (ortho/para directors), while the ester moiety is a deactivating meta-director.

Electronic Directing Effects
  • C1 (Ester): Directs to C3 and C5 (Meta). C3 is blocked.

  • C3 (Methoxy): Directs to C2 (Ortho) and C6 (Para).

  • C4 (Methoxy): Directs to C5 (Ortho).

The Decision Matrix:

  • Position 2 (Target): Activated by the C3-methoxy (ortho). Sterically hindered by the adjacent ester and methoxy groups.

  • Position 6 (Target - Equivalent to C2 in product numbering): Activated by the C3-methoxy (para). This position is less sterically hindered than C2 relative to the methoxy groups, but ortho to the ester.

  • Position 5: Activated by the C4-methoxy (ortho).

Correction on Numbering: In methyl 3,4-dimethoxybenzoate , the position para to the C3-methoxy group is C6. Substitution at C6 yields methyl 2-chloro-4,5-dimethoxybenzoate (renumbering priority assigns the carboxyl carbon as C1, and substituents are numbered to give the lowest locants). This position is electronically favored due to the strong para-directing effect of the C3-methoxy group, which outweighs the ortho-directing effect of the C4-methoxy group.

Pathway Diagram

SynthesisPathway VeratricAcid Veratric Acid (3,4-Dimethoxybenzoic acid) MethylVeratrate Methyl Veratrate (Methyl 3,4-dimethoxybenzoate) VeratricAcid->MethylVeratrate Step 1: MeOH, H2SO4 Reflux, 4h (>95%) Target Methyl 2-chloro-4,5-dimethoxybenzoate (Target) MethylVeratrate->Target Step 2: NCS, DMF 60°C, 6h Regioselective Cl+ Byproduct 5-Chloro Isomer (Minor Byproduct) MethylVeratrate->Byproduct Trace (<5%)

Caption: Two-step synthetic pathway ensuring regioselective chlorination at the C6 position (becoming C2 in the product).

Experimental Protocols

Step 1: Synthesis of Methyl Veratrate

Objective: Protect the carboxylic acid to prevent side reactions and improve solubility in organic solvents.

Reagents:

  • Veratric Acid (3,4-dimethoxybenzoic acid) [CAS: 93-07-2]

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (

    
    ), concentrated (98%)
    

Protocol:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Veratric Acid (20.0 g, 110 mmol) to the flask.

  • Solvent: Add Methanol (200 mL) . The solid may not dissolve completely at room temperature.

  • Catalyst: Carefully add Conc.

    
     (2.0 mL)  dropwise with stirring. Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4-6 hours .
    
    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~50 mL under reduced pressure (Rotavap).

    • Pour the residue into Ice Water (300 mL) . The methyl ester will precipitate as a white solid.

    • Neutralize with saturated

      
       solution until pH ~8.
      
  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at

    
    C.
    
  • Yield: Expect 20.5 - 21.0 g (95-98%) of white crystalline solid.

    • Melting Point: 59-60°C.

Step 2: Regioselective Chlorination using NCS

Objective: Install the chlorine atom ortho to the ester group with high selectivity.

Reagents:

  • Methyl Veratrate (from Step 1)

  • N-Chlorosuccinimide (NCS) [CAS: 128-09-6]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ammonium Acetate (

    
    ) - Catalyst (Optional, enhances rate)
    

Protocol:

  • Setup: Equip a 250 mL RBF with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Methyl Veratrate (10.0 g, 51.0 mmol) in DMF (50 mL) .

  • Reagent Addition: Add N-Chlorosuccinimide (7.5 g, 56.1 mmol, 1.1 equiv) in one portion.

    • Note: If using Acetonitrile, add 10 mol%

      
       to catalyze the reaction. In DMF, heat is sufficient.
      
  • Reaction: Heat the mixture to

    
    C  for 6-12 hours .
    
    • Validation: Monitor by HPLC or TLC. The product will be slightly less polar than the starting material.

    • Self-Validating Check: If the reaction stalls, add 0.1 equiv more NCS. Avoid large excesses to prevent dichlorination.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash the combined organic layers with Brine (2 x 100 mL) and Water (2 x 100 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude product is usually sufficiently pure (>90%).

    • Recrystallization: Recrystallize from Methanol/Water (9:1) or Hexane/EtOAc to obtain analytical purity.

  • Yield: Expect 10.0 - 11.0 g (85-92%) .

Data Summary Table
ParameterStep 1: EsterificationStep 2: Chlorination
Limiting Reagent Veratric AcidMethyl Veratrate
Primary Reagent MeOH / H2SO4NCS
Solvent MethanolDMF
Temperature 65°C (Reflux)60°C
Time 4-6 Hours6-12 Hours
Expected Yield 95-98%85-92%
Key Byproduct WaterSuccinimide (water soluble)

Quality Control & Validation

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~91-93°C (Lit. for similar esters, confirm experimentally).

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       3.94 (s, 3H, 
      
      
      
      )
    • 
       6.95 (s, 1H, H-3) - Note: High field singlet indicates position meta to carbonyl.
      
    • 
       7.45 (s, 1H, H-6) - Note: Deshielded singlet ortho to carbonyl.
      
    • Interpretation: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, indicating the Cl is at position 2 or 5. The shift values confirm the 2-chloro isomer (H-6 is deshielded by the ester).

Troubleshooting Guide
  • Issue: Presence of dichlorinated product.[1][2][3][4][5][6]

    • Cause: Excess NCS or temperature too high.

    • Fix: Strictly control NCS stoichiometry (1.05 - 1.1 eq) and keep Temp < 65°C.

  • Issue: Incomplete conversion.

    • Cause: Wet solvent (NCS decomposes).

    • Fix: Use anhydrous DMF. Add 5-10 mol%

      
       or 
      
      
      
      -TsOH as catalyst.

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • BenchChem. (2025).[1] Synthesis of 2-chloro-4,5-dimethoxybenzoic acid. Retrieved from

  • Chlorination Protocols (NCS vs SO2Cl2)

    • Menini, L., et al. (2017). Trichloroisocyanuric acid in H2SO4: an efficient superelectrophilic reagent for chlorination. J. Braz. Chem. Soc. Retrieved from

    • ChemicalBook. (2025).[5][6] Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate (Precursor logic). Retrieved from

  • General Veratric Acid Chemistry

    • Google Patents. CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid. Retrieved from

Sources

Application Notes and Protocols for the Chlorination of Methyl 3,4-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the regioselective chlorination of methyl 3,4-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] We delve into the mechanistic underpinnings of electrophilic aromatic substitution on this electron-rich substrate, offering a comparative analysis of common chlorinating agents. Detailed, field-proven protocols for methods utilizing N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂) are presented, emphasizing experimental design, safety, and product purification. This guide is intended for researchers, chemists, and drug development professionals seeking to perform this transformation efficiently and selectively.

Introduction and Strategic Importance

Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, serves as a versatile building block in organic synthesis. The introduction of a chlorine atom onto its aromatic ring significantly alters its electronic properties and provides a synthetic handle for further functionalization, such as cross-coupling reactions. The resulting chlorinated derivatives are precursors to a range of biologically active molecules and functional materials.

The primary challenge in the chlorination of this substrate lies in controlling the regioselectivity. The aromatic ring possesses three potential sites for electrophilic attack (C-2, C-5, and C-6). The reaction's outcome is governed by the powerful activating and directing effects of the two methoxy groups versus the deactivating, meta-directing effect of the methyl ester. A thorough understanding of these competing influences is paramount for developing a selective and high-yielding synthetic protocol.

Mechanistic Considerations: The Basis for Regioselectivity

The chlorination of methyl 3,4-dimethoxybenzoate proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic chlorine species (Cl⁺), generated from the chlorinating agent. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores aromaticity, yielding the final chlorinated product.[2]

Directing Effects:

  • Methoxy Groups (-OCH₃): Located at the C-3 and C-4 positions, these are potent activating groups due to their ability to donate electron density to the ring via resonance. They strongly direct electrophilic attack to the ortho and para positions.

    • The C-3 methoxy group directs to positions C-2 (ortho) and C-6 (para).

    • The C-4 methoxy group directs to position C-5 (ortho).

  • Methyl Ester Group (-COOCH₃): Located at the C-1 position, this is a moderately deactivating group, withdrawing electron density from the ring inductively and via resonance. It directs incoming electrophiles to the meta position (C-5).

Predicted Regioselectivity: The powerful activating nature of the methoxy groups dominates the reaction. Therefore, substitution is expected primarily at the positions they activate: C-2, C-5, and C-6. The C-5 position is doubly favored, being activated by the C-4 methoxy group and directed by the ester group. However, steric hindrance from the adjacent ester and methoxy groups can influence the final product distribution. Precise control of reaction conditions is crucial to favor one isomer over the others.

Electrophilic Aromatic Substitution Mechanism cluster_1 Step 2: Deprotonation A Methyl 3,4-dimethoxybenzoate + Cl⁺ B Resonance-Stabilized Sigma Complex (Arenium Ion) A->B C Chlorinated Product B->C D H⁺

Caption: Mechanism of Electrophilic Aromatic Chlorination.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent is critical and influences reactivity, selectivity, safety, and cost.

ReagentFormulaFormKey AdvantagesKey Disadvantages
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂SolidEasy to handle, high regioselectivity, mild conditions.Lower reactivity than other agents; may require an acid catalyst for less active substrates.[3]
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃SolidInexpensive, stable, safe, high chlorine content, "green" alternative.[4][5]Can be highly reactive; reactions can be exothermic.[6]
Sulfuryl Chloride SO₂Cl₂LiquidHighly reactive, effective for unreactive substrates, inexpensive.[7][8]Corrosive, toxic, reacts violently with water, can promote radical side reactions.[9]
Chlorine Gas Cl₂GasMost atom-economical.Highly toxic, corrosive, difficult to handle, often requires a Lewis acid catalyst.[10]

For laboratory-scale synthesis focusing on safety and selectivity, NCS and TCCA are generally the preferred reagents. Sulfuryl chloride is a powerful alternative when higher reactivity is needed.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. All chlorinating agents are corrosive and/or toxic and should be handled with care.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol leverages the mild and selective nature of NCS, making it an excellent starting point for optimization.[2]

Materials:

  • Methyl 3,4-dimethoxybenzoate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.2 eq)

  • Acetonitrile (or Dichloromethane, Acetic Acid)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 3,4-dimethoxybenzoate (e.g., 1.96 g, 10 mmol).

  • Dissolve the starting material in a suitable solvent (e.g., 20-40 mL of acetonitrile).

  • Add N-Chlorosuccinimide (e.g., 1.40 g, 10.5 mmol) to the solution in one portion. For potentially sluggish reactions, a catalytic amount of a protic acid like sulfuric acid can be added.[11]

  • Stir the reaction mixture at room temperature (or heat gently to 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess NCS.

  • Dilute the mixture with ethyl acetate or dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the chlorinated isomers.

Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA)

TCCA is a cost-effective and powerful reagent, often providing rapid chlorination.[4][12]

Materials:

  • Methyl 3,4-dimethoxybenzoate (1.0 eq)

  • Trichloroisocyanuric Acid (TCCA) (0.35 - 0.40 eq, Note: TCCA provides 3 eq of active chlorine)

  • Acetonitrile (or other polar aprotic solvent)

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 3,4-dimethoxybenzoate (e.g., 1.96 g, 10 mmol) in acetonitrile (30 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add TCCA (e.g., 0.81 g, 3.5 mmol) in small portions. The reaction can be exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature while monitoring by TLC.

  • Once the starting material is consumed (typically 1-4 hours), filter the reaction mixture to remove the cyanuric acid byproduct.[4]

  • Quench the filtrate with saturated aqueous sodium sulfite solution.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography as described in Protocol 1.

Protocol 3: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is suitable for achieving chlorination when milder reagents are ineffective. Extreme caution is required when handling sulfuryl chloride.[7]

Materials:

  • Methyl 3,4-dimethoxybenzoate (1.0 eq)

  • Sulfuryl Chloride (1.0 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen or argon atmosphere.

  • Add methyl 3,4-dimethoxybenzoate (e.g., 1.96 g, 10 mmol) and dissolve in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add sulfuryl chloride (e.g., 0.81 mL, 10 mmol) dropwise via syringe over 10-15 minutes. The reaction will evolve HCl and SO₂ gas, which must be vented through a scrubber.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

General Experimental Workflow and Data Summary

Experimental Workflow start Dissolve Substrate in Solvent reagent Add Chlorinating Agent (NCS, TCCA, etc.) start->reagent 1. Setup monitor Monitor Reaction (TLC / LC-MS) reagent->monitor 2. React quench Quench Reaction (e.g., Na₂SO₃) monitor->quench 3. Completion extract Aqueous Workup & Extraction quench->extract 4. Isolate dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify 5. Purify characterize Characterize Product (NMR, MS) purify->characterize 6. Analyze

Caption: General workflow for chlorination experiments.

Table 2. Summary of Typical Reaction Conditions

ParameterProtocol 1 (NCS)Protocol 2 (TCCA)Protocol 3 (SO₂Cl₂)
Stoichiometry 1.05-1.2 eq0.35-0.4 eq1.0-1.1 eq
Solvent Acetonitrile, DCMAcetonitrileAnhydrous DCM
Temperature 25 - 50 °C0 °C to 25 °C0 °C to 25 °C
Typical Time 2 - 12 h1 - 4 h1 - 3 h
Workup Reductive quenchFiltration, Reductive quenchBasic quench
Selectivity Generally Good to ExcellentGoodModerate to Good

Note: Yields and isomer ratios are highly dependent on the precise conditions and must be determined empirically.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Selective aromatic chlorination and bromination with N-halogeno amines in acidic solution. RSC Publishing.
  • (Patent) CN114292192A. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • J-Stage. (n.d.). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B.
  • Sigma-Aldrich. (n.d.). N-Chlorosuccinimide 98.
  • Mendonca, G. F., & de Mattos, M. C. S. (n.d.). Green Chlorination of Organic Compounds Using Trichloroisocyanuric Acid (TCCA). Current Organic Synthesis.
  • ISCA. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • LookChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA).
  • (Patent) US6118018A. Chlorination and bromination of aromatic compounds at atmospheric pressure.
  • Benchchem. (n.d.).
  • Organic Process Research & Development. (2002). ReViews - Trichloroisocyanuric Acid: A Safe and Efficient Oxidant.
  • GalChimia. (2015, February 20).
  • (Patent) US5279719A. Method for chlorination of methylated aromatic compounds.
  • Enamine. (n.d.). Trichloroisocyanuric acid.
  • European Patent Office. (n.d.).
  • (Patent) US2302228A. Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45, 2391-2396.
  • ResearchGate. (2011, November 29).
  • European Patent Office. (n.d.). Method for chlorination of methylated aromatic compounds.
  • (Patent) US3920757A. Chlorination with sulfuryl chloride.
  • ChemicalBook. (n.d.). Introduction of Trichloroisocyanuric acid.
  • RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • ResearchGate. (2025, August 7). Electrophilic chlorination of arenes with trichloroisocyanuric acid over acid zeolites.

Sources

Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 2-Chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Methyl 2-chloro-4,5-dimethoxybenzoate is a highly functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including prokinetic agents and acotiamide analogs. However, executing a Suzuki-Miyaura cross-coupling on this specific substrate presents a triad of significant chemical challenges:

  • High Bond Dissociation Energy (BDE): The C–Cl bond is notoriously inert (BDE ~96 kcal/mol) compared to C–Br (~81 kcal/mol) or C–I (~65 kcal/mol) bonds. This makes the initial oxidative addition of the Palladium(0) catalyst the rate-limiting step[1].

  • Electronic Deactivation: The two methoxy groups at the 4- and 5-positions are strongly electron-donating via resonance. This increases the electron density of the aromatic ring, further deactivating the C–Cl bond toward oxidative addition by the already electron-rich Pd(0) center[2].

  • Steric Hindrance: The methyl ester group at the ortho position introduces severe steric bulk around the reaction center, which can impede both the oxidative addition and the subsequent transmetalation step with the bulky boronic acid[3].

The Causality of Catalyst Selection

To overcome these barriers, traditional catalysts like


 are entirely ineffective. Instead, this protocol leverages SPhos  (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a specialized dialkylbiaryl phosphine Buchwald ligand[4].

The choice of SPhos is dictated by its structural causality:

  • Electronic Push: The dicyclohexylphosphine moiety is highly electron-rich, which increases the electron density on the Pd center, thereby providing the necessary thermodynamic driving force to cleave the strong C–Cl bond[4].

  • Steric Bulk: The bulky biaryl framework promotes the formation of a highly reactive, monoligated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     active species. Furthermore, the spatial crowding forces the transmetalated intermediate to rapidly undergo reductive elimination, preventing side reactions such as protodehalogenation.
    

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for the coupling of methyl 2-chloro-4,5-dimethoxybenzoate with phenylboronic acid. This data highlights the necessity of modern Buchwald-type ligands for ortho-substituted, electron-rich aryl chlorides.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1

(5 mol%)
None

Toluene/

10024< 5%
2

(2 mol%)
BINAP (4 mol%)

Toluene1002412%
3

(2 mol%)
XPhos (4 mol%)

Toluene/

1001682%
4

(2 mol%)
SPhos (4 mol%)

Toluene/

1001294%
5SPhos Pd G3 (2 mol%)None

Dioxane/

90896%

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimal balance of cost-efficiency and yield for scale-up.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing how the SPhos ligand navigates the steric and electronic challenges of methyl 2-chloro-4,5-dimethoxybenzoate.

CatalyticCycle Pd0 Active Catalyst Pd(0)L (L = SPhos) OA Oxidative Addition Complex Ar-Pd(II)(L)-Cl Pd0->OA Oxidative Addition (Rate Limiting) TM Transmetalation Complex Ar-Pd(II)(L)-Ar' OA->TM Transmetalation (Base Mediated) TM->Pd0 Reductive Elimination (Accelerated by Bulky L) Prod Coupled Product Ar-Ar' TM->Prod Sub Methyl 2-chloro-4,5-dimethoxybenzoate Sub->OA Bor Arylboronic Acid + Base Bor->TM

Caption: Catalytic cycle of the Pd/SPhos-mediated Suzuki-Miyaura coupling.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of a biphasic solvent system and rigorous degassing ensures reproducibility and prevents the oxidation of the sensitive


 intermediate[5].
Materials Required
  • Substrate: Methyl 2-chloro-4,5-dimethoxybenzoate (1.0 equiv, 10.0 mmol, 2.30 g)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 15.0 mmol)

  • Catalyst: Palladium(II) acetate (

    
    ) (0.02 equiv, 2 mol%, 45 mg)
    
  • Ligand: SPhos (0.04 equiv, 4 mol%, 164 mg)

  • Base: Potassium phosphate tribasic (

    
    ) (3.0 equiv, 30.0 mmol, 6.37 g)
    
  • Solvents: Anhydrous Toluene (40 mL) and Deionized Water (4 mL) — Ratio 10:1 v/v.

Step-by-Step Execution
  • Reaction Setup (Self-Validating Step):

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge methyl 2-chloro-4,5-dimethoxybenzoate, arylboronic acid,

      
      , SPhos, and 
      
      
      
      .
    • Causality: Charging all solids prior to degassing prevents the introduction of oxygen during reagent addition, which would otherwise poison the

      
       catalyst and halt the reaction.
      
  • Inert Atmosphere Generation:

    • Seal the flask with a rubber septum. Connect to a Schlenk line.

    • Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times (Evacuate/Backfill).

  • Solvent Addition & Degassing:

    • In a separate flask, prepare a 10:1 mixture of Toluene and

      
      . Sparge the solvent mixture with Argon for 30 minutes.
      
    • Causality: The biphasic system is critical. The water dissolves the

      
       base, forming the reactive boronate complex 
      
      
      
      , which is the actual species that undergoes transmetalation[5].
    • Add 44 mL of the degassed solvent mixture to the Schlenk flask via a gas-tight syringe.

  • Reaction Heating:

    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Allow to react for 12 hours.

  • Monitoring & Workup:

    • Cool the reaction to room temperature. Monitor completion via LC-MS.

    • Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous 
      
      
      
      .
  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes) to afford the pure coupled biaryl product.

Workflow Visualization

Workflow S1 1. Reagent Preparation Charge Pd(OAc)2, SPhos, Aryl Chloride, Boronic Acid, and K3PO4 S2 2. Inert Atmosphere Evacuate and backfill with Argon (3x) S1->S2 S3 3. Solvent Addition Add degassed Toluene/H2O (10:1) S2->S3 S4 4. Reaction Heating Stir vigorously at 100 °C for 12 hours S3->S4 S5 5. Workup Quench, extract (EtOAc), dry (Na2SO4) S4->S5 S6 6. Purification Flash Chromatography (Silica Gel) S5->S6

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Troubleshooting Guide

  • Issue: High levels of unreacted aryl chloride.

    • Cause: Catalyst oxidation or insufficient temperature.

    • Solution: Ensure strict adherence to the freeze-pump-thaw or sparging degassing protocols. Verify the oil bath temperature is strictly maintained at 100 °C, as the high activation energy of the C–Cl bond requires significant thermal input.

  • Issue: Protodeboronation (formation of Ar-H from the boronic acid).

    • Cause: Boronic acid degrades before transmetalation can occur.

    • Solution: Slowly add the boronic acid over time, or switch to a slightly milder base (e.g.,

      
      ) if the specific boronic acid partner is highly sensitive to strong alkaline conditions at elevated temperatures.
      
  • Issue: Dehalogenation of the starting material (formation of methyl 3,4-dimethoxybenzoate).

    • Cause: Reductive elimination is too slow, allowing the Pd-complex to undergo

      
      -hydride elimination (if aliphatic impurities are present) or protonation.
      
    • Solution: Ensure the ligand-to-palladium ratio is strictly 2:1 (4 mol% SPhos to 2 mol% Pd). Excess Pd leads to palladium black formation and off-cycle degradation.

References

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available at:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at:[Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). Available at:[Link]

  • Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. Royal Society of Chemistry. Available at:[Link]

Sources

Application Note: Optimized Hydrolysis of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of API Building Blocks (e.g., Prokinetic Agents)

Introduction & Mechanistic Rationale

The hydrolysis of methyl 2-chloro-4,5-dimethoxybenzoate to yield 2-chloro-4,5-dimethoxybenzoic acid is a critical transformation in the synthesis of several active pharmaceutical ingredients (APIs) [3]. While the base-catalyzed saponification of esters via the


 (Base-catalyzed Acyl-Oxygen cleavage) mechanism is a fundamental organic transformation, this specific substrate presents unique kinetic challenges that dictate the experimental design.

Causality in Experimental Design:

  • Steric Hindrance: The ortho-chloro substituent introduces significant steric bulk adjacent to the electrophilic carbonyl carbon. Kinetic studies on ortho-substituted benzoates demonstrate that steric interactions shield the transition state and decrease electron density at the carbonyl oxygen, drastically reducing the rate of alkaline hydrolysis [1].

  • Electronic Deactivation: The meta- and para-methoxy groups exert an electron-donating resonance effect (+R) into the aromatic ring. This slightly deactivates the carbonyl carbon toward nucleophilic attack compared to an unsubstituted benzoate[2].

  • Thermodynamic Driving Force: To overcome the high activation energy barrier imposed by these steric and electronic factors, the protocol mandates a large excess of a strong nucleophile (3.0 equivalents of NaOH) and sustained thermal energy (reflux at 70–80 °C).

Reaction Pathway & Workflow Visualization

The following workflow maps the chemical intermediates against the physical unit operations required to isolate the highly pure carboxylic acid.

G S1 Methyl Ester (Starting Material) S2 NaOH / MeOH-H2O Reflux (70 °C) S1->S2 B_Ac2 Attack S3 Sodium Carboxylate (Intermediate) S2->S3 Saponification S4 Aqueous HCl pH 1-2 S3->S4 Protonation S5 Free Carboxylic Acid (Precipitate) S4->S5 Filtration

Workflow and mechanistic stages for the base-catalyzed hydrolysis of the hindered aromatic ester.

Quantitative Data: Reagent Preparation

The following stoichiometries are optimized for a 10.0 mmol scale reaction. The solvent ratios are calibrated to ensure a homogeneous reaction mixture at reflux while preventing premature precipitation of the sodium salt.

ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl 2-chloro-4,5-dimethoxybenzoate 230.641.0 eq2.31 gSubstrate
Sodium Hydroxide (NaOH) 40.003.0 eq1.20 gBase / Nucleophile
Methanol (MeOH) 32.04-15.0 mLOrganic Co-solvent
Deionized Water (H₂O) 18.02-15.0 mLAqueous Co-solvent
Hydrochloric Acid (2M HCl) 36.46~4.0 eq~20.0 mLAcidifying Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-Process Quality Control (IPQC) checkpoints are embedded to ensure the chemical state matches the theoretical progression before advancing to the next unit operation.

Phase 1: Reaction Setup & Saponification
  • Preparation: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Substrate Solubilization: Add methyl 2-chloro-4,5-dimethoxybenzoate (2.31 g, 10.0 mmol) to the flask. Suspend the solid in 15 mL of Methanol.

  • Base Addition: Dissolve NaOH (1.20 g, 30.0 mmol) in 15 mL of deionized water. Add this aqueous solution dropwise to the methanolic suspension.

    • Causality: Methanol solubilizes the hydrophobic ester, while water dissolves the NaOH. The 1:1 ratio creates a biphasic mixture that homogenizes upon heating, maximizing the collision frequency between the hindered ester and hydroxide ions.

  • Thermal Activation: Heat the mixture to reflux (internal temperature ~75 °C) with vigorous stirring for 3 to 4 hours.

Phase 2: In-Process Quality Control (IPQC)
  • TLC Validation: Withdraw a 50 µL aliquot of the reaction mixture. Dilute with 0.5 mL Ethyl Acetate (EtOAc) and wash with 0.5 mL water. Spot the organic layer on a Silica Gel 60 F254 TLC plate.

    • Self-Validation Checkpoint: Elute with Hexanes:EtOAc (3:1 v/v). The starting ester (

      
      ) must be completely absent. All UV-active material should remain at the baseline (
      
      
      
      ), confirming quantitative conversion to the highly polar sodium carboxylate salt. Do not proceed until conversion is complete.
Phase 3: Workup & Precipitation
  • Solvent Removal: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the methanol under reduced pressure (40 °C, ~150 mbar).

    • Causality: Stripping the methanol is critical. If methanol remains during acidification, the final carboxylic acid will partially dissolve in the mixed solvent, severely depressing the isolated yield.

  • Acidification: Dilute the remaining aqueous residue with 10 mL of ice-cold deionized water. Submerge the flask in an ice-water bath (0–5 °C). Slowly add 2M HCl dropwise under continuous stirring.

  • pH Validation: Continuously monitor the solution with universal pH indicator paper.

    • Self-Validation Checkpoint: Continue adding HCl until the pH stabilizes at 1 to 2 .

    • Causality: The pKa of 2-chloro-4,5-dimethoxybenzoic acid is lowered by the inductive electron-withdrawing effect of the ortho-chlorine. Reaching pH 1-2 ensures complete protonation of the carboxylate salt, driving the equilibrium entirely toward the water-insoluble free acid, which will crash out as an off-white precipitate.

Phase 4: Isolation
  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold deionized water (

    
     mL) to remove residual NaCl and excess HCl.
    
    • Self-Validation Checkpoint: Test the final drops of the wash filtrate with pH paper. It must read neutral (pH ~6-7), confirming the complete removal of inorganic acids that could cause downstream degradation.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to constant weight.

References

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.
  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC.
  • 2-Chloro-4,5-dimethoxybenzoic acid | CymitQuimica. CymitQuimica.

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Chloro-4,5-Dimethoxybenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Scope and Pharmaceutical Relevance

The 2-chloro-4,5-dimethoxybenzoate scaffold is a highly privileged structural motif in medicinal chemistry. It serves as a critical building block in the synthesis of novel Type II Fatty Acid Biosynthesis (FAS II) inhibitors used as multistage antimalarial agents[1]. Furthermore, complex esters of this moiety, such as 4-[ethyl[(2RS)-1-(4-methoxyphenyl)propan-2-yl]amino]butyl 2-chloro-4,5-dimethoxybenzoate, are critical analytical standards identified as Mebeverine EP Impurity N, a byproduct in the synthesis of the antispasmodic drug mebeverine[2].

Despite its utility, the functionalization of 2-chloro-4,5-dimethoxybenzoate esters via nucleophilic acyl substitution (e.g., amidation, transesterification) is notoriously difficult under conventional convective heating. This application note details field-proven, microwave-assisted methodologies designed to overcome the inherent steric and electronic deactivation of this scaffold, providing self-validating protocols for rapid, high-yield synthesis.

Mechanistic Causality: Overcoming Steric and Electronic Deactivation

As a synthetic chemist, understanding why a reaction fails is a prerequisite to optimizing it. Nucleophilic attack on 2-chloro-4,5-dimethoxybenzoate esters is impeded by two synergistic barriers:

  • Steric Shielding (The Ortho Effect): The bulky chlorine atom at the C2 position physically obstructs the Bürgi-Dunitz trajectory (

    
    ) required for incoming nucleophiles (such as bulky amino-alcohols or primary amines) to attack the carbonyl carbon.
    
  • Electronic Deactivation: The methoxy groups at the C4 and C5 positions act as strong electron-donating groups via resonance (

    
     effect). This electron density delocalizes into the aromatic ring and partially into the ester carbonyl, significantly reducing the electrophilicity of the carbonyl carbon.
    

The Microwave Advantage: Conventional thermal heating relies on thermal conductivity, which often fails to provide the localized activation energy required to form the highly congested tetrahedral intermediate. Microwave (MW) irradiation directly couples with the polar reaction medium via dipolar polarization and ionic conduction [3]. This generates instantaneous, volumetric superheating. When combined with a high microwave-absorbing solvent (e.g., DMF,


) or solvent-free conditions, the rapid energy transfer kinetically forces the formation of the tetrahedral intermediate, reducing reaction times from days to minutes[3].

Mechanism SM Ester Substrate Sterically hindered C2-Cl MW Microwave Irradiation Dipolar Polarization SM->MW Nuc Nucleophilic Attack Overcomes steric bulk MW->Nuc Tetra Tetrahedral Intermediate Kinetically stabilized Nuc->Tetra Activation Barrier Overcome Prod Target Product Amide or Complex Ester Tetra->Prod Elimination of Leaving Group

Mechanistic pathway of MW-assisted nucleophilic acyl substitution overcoming steric hindrance.

Workflow and Quantitative Performance Data

The transition from conventional reflux to closed-vessel microwave synthesis yields dramatic improvements in both throughput and impurity profiles. The workflow below outlines the divergence of the base ester into two distinct pharmaceutical pathways.

Workflow A 2-Chloro-4,5-dimethoxybenzoic Acid B Microwave Esterification A->B MeOH, MW C Methyl 2-Chloro-4,5-dimethoxybenzoate B->C D Microwave Amidation C->D R'NH2, MW E Transesterification C->E R''OH, MW F FAS II Inhibitors D->F G Mebeverine Impurity N E->G

Workflow for MW-assisted synthesis of APIs from 2-chloro-4,5-dimethoxybenzoic acid.

Table 1: Comparative Synthesis Metrics (Conventional vs. Microwave)
Reaction TypeReagents / CatalystConventional ConditionsMicrowave ConditionsYield Improvement
Direct Esterification Methanol,

(cat.)
24 h, 65°C (Reflux)15 min, 120°C 65%

94%
Amidation (FAS II Precursors)Benzylamine, Solvent-free48 h, 110°C20 min, 150°C 45%

88%
Transesterification (Mebeverine Imp. N)Complex Amino-alcohol,

72 h, 130°C30 min, 140°C 30%

75%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can dynamically adjust parameters based on real-time kinetic feedback.

Protocol A: Microwave-Assisted Direct Amidation (Synthesis of FAS II Inhibitor Intermediates)

This protocol utilizes solvent-free conditions to maximize the concentration of reactive species, leveraging the amine itself as the microwave-absorbing medium[3].

Materials:

  • Methyl 2-chloro-4,5-dimethoxybenzoate (1.0 eq, 2.0 mmol)

  • Primary Amine (e.g., Benzylamine) (3.0 eq, 6.0 mmol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, sequentially add the ester, the amine, and the TBD catalyst.

  • Sealing: Purge the vial with Argon for 30 seconds to prevent oxidative side reactions at high temperatures, then seal with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the system to ramp to 150°C over 3 minutes, and hold at 150°C for 20 minutes with maximum power set to 200 W.

  • Cooling & Self-Validation Checkpoint 1: Allow the system to actively cool to 50°C via compressed air. Withdraw a 10

    
     aliquot, dilute in methanol, and analyze via LC-MS.
    
    • Decision Gate: If the unreacted methyl ester ([M+H]+ m/z 231) constitutes >5% of the total peak area, reseal and irradiate for an additional 10 minutes at 150°C.

  • Workup: Dissolve the crude mixture in ethyl acetate (20 mL). Wash sequentially with 1M HCl (

    
     mL) to remove excess amine and catalyst, followed by brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure amide.
    
Protocol B: Microwave-Assisted Transesterification (Synthesis of Mebeverine EP Impurity N)

Synthesizing complex analytical standards requires coupling the deactivated ester with a bulky, sterically hindered amino-alcohol[2]. Titanium tetraisopropoxide is used to Lewis-activate the carbonyl.

Materials:

  • Methyl 2-chloro-4,5-dimethoxybenzoate (1.0 eq, 1.0 mmol)

  • 4-[Ethyl[(2RS)-1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol (1.2 eq, 1.2 mmol)

  • Titanium(IV) isopropoxide (

    
    ) (0.2 eq)
    
  • Activated 4Å Molecular Sieves (100 mg)

Step-by-Step Methodology:

  • Moisture Exclusion (Critical):

    
     is highly moisture sensitive. Bake the 10 mL microwave vial and molecular sieves at 120°C for 2 hours prior to use.
    
  • Assembly: Under an inert atmosphere (glovebox or Schlenk line), combine the methyl ester, the amino-alcohol, and the molecular sieves in the vial. Add

    
     last. The sieves are crucial: they trap the liberated methanol, driving the equilibrium toward the product.
    
  • Irradiation: Seal the vial and subject it to microwave irradiation: ramp to 140°C over 4 minutes, holding for 30 minutes .

  • Self-Validation Checkpoint 2: Post-cooling, perform TLC (Eluent:

    
    :MeOH 95:5, UV visualization at 254 nm). The product (Impurity N) will appear as a new, lower-Rf spot compared to the starting ester.
    
  • Quenching: Add 1 mL of water to the vial and stir vigorously for 5 minutes to hydrolyze the titanium catalyst into insoluble

    
    .
    
  • Purification: Dilute with dichloromethane (15 mL), filter through a pad of Celite to remove

    
     and molecular sieves. Concentrate the filtrate and purify via flash column chromatography to isolate the pure Mebeverine Impurity N standard.
    

References

  • Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents. National Institutes of Health (NIH). 1

  • Mebeverine Hydrochloride-impurities. Pharmaffiliates. 2

  • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: OPT-YIELD-2024 Subject: Yield Optimization & Troubleshooting for Methyl 2-chloro-4,5-dimethoxybenzoate

Executive Summary

This technical guide addresses the synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate (CAS: 26759-46-6). This compound is a critical intermediate for various pharmaceuticals, including benzazepinone derivatives.

The primary challenge in this synthesis is regioselectivity during the halogenation of the electron-rich aromatic ring. The presence of two methoxy groups (positions 3 and 4) and an ester group creates a specific electronic environment where the "6-position" (relative to the original acid) is the primary target for electrophilic aromatic substitution (EAS). Note that 6-chloroveratric acid methyl ester is chemically identical to methyl 2-chloro-4,5-dimethoxybenzoate ; the numbering simply shifts to give the chlorine the lower locant.

Module 1: The "Golden Route" Protocol

While multiple pathways exist (e.g., oxidation of chloro-aldehydes), the most scalable and atom-economical route is the Direct Chlorination of Methyl 3,4-dimethoxybenzoate .

Reaction Pathway[1][2][3][4][5][6][7][8]

SynthesisPath Start Methyl 3,4-dimethoxybenzoate (Substrate) Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack (Solvent: AcOH or DCM) Reagent Sulfuryl Chloride (SO2Cl2) (Chlorinating Agent) Reagent->Inter Product Methyl 2-chloro-4,5-dimethoxybenzoate (Target) Inter->Product Re-aromatization Byprod HCl + SO2 (Gas Byproducts) Inter->Byprod

Figure 1: The direct chlorination pathway using Sulfuryl Chloride.

Optimized Protocol

Reagents:

  • Methyl 3,4-dimethoxybenzoate (

    
     equiv)[1]
    
  • Sulfuryl Chloride (

    
    ) (
    
    
    
    equiv)
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 3,4-dimethoxybenzoate in Glacial Acetic Acid (

    
     volumes). Ensure the system is under an inert atmosphere (
    
    
    
    ).
  • Temperature Control (Critical): Cool the solution to 0–5°C .

    • Why: The electron-rich ring is highly reactive. Higher temperatures promote dichlorination and demethylation.

  • Addition: Add

    
     dropwise over 60 minutes.
    
    • Rate Control: The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir for 2–4 hours.
    
    • Monitoring: Check HPLC/TLC. The starting material spot should disappear.

  • Quench & Isolation: Pour the reaction mixture into ice water (

    
     volumes). The product typically precipitates as a white to off-white solid.
    
  • Purification: Filter the solid. Wash with cold water to remove residual acid. Recrystallize from Methanol if purity is

    
    .
    

Module 2: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
High Dichloro Impurity Excess reagent or high TempReduce

to

eq; Ensure T

during addition.
Low Yield (Solution remains clear) Product did not precipitateThe ester is soluble in AcOH. You must dilute with sufficient ice water (ratio 1:3) or extract with DCM.
Demethylation (Phenol impurities) Acid hydrolysisAvoid strong Lewis acids (

,

). Use

(cleaner) instead of

gas.
Colored Product (Yellow/Pink) Oxidation byproductsWash organic layer with


(bisulfite) to quench traces of chlorine/oxidants.
Decision Tree for Yield Improvement

Troubleshooting Issue Yield/Purity Issue Detected CheckHPLC Analyze Impurity Profile (HPLC) Issue->CheckHPLC ImpurityA Impurity: Dichloro-species (>5%) CheckHPLC->ImpurityA ImpurityB Impurity: Starting Material (>5%) CheckHPLC->ImpurityB ImpurityC Impurity: Hydrolyzed Acid (Free acid) CheckHPLC->ImpurityC ActionA Action: Lower Addition Temp Reduce SO2Cl2 equivalents ImpurityA->ActionA ActionB Action: Check Moisture (Dry Solvent) Increase stir time at RT ImpurityB->ActionB ActionC Action: Quench faster Avoid heat during workup ImpurityC->ActionC

Figure 2: Diagnostic workflow for impurity profiling.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why do I see "Methyl 6-chloroveratrate" in literature? Is this the wrong product? A: No, it is the same molecule .

  • Explanation: Veratric acid is 3,4-dimethoxybenzoic acid.[2][1] If you number the ring based on the acid (C1), the methoxy groups are at 3 and 4. The only open position ortho to the acid group (which is where chlorination often happens due to steric/electronic balance) is position 6.

  • IUPAC Rule: When you name the product Methyl 2-chloro-4,5-dimethoxybenzoate, the chlorine gets priority for the lower number (2) compared to the methoxy groups (4,5).

  • Structure Verification: Both names describe a benzene ring with: C1-Ester, C2-Cl, C4-OMe, C5-OMe.

Q2: Can I use Chlorine gas (


) instead of Sulfuryl Chloride? 
A:  Yes, but with caveats.
  • Pros: Cheaper for bulk manufacturing.

  • Cons: Harder to control stoichiometry.

    
     is much more aggressive and often leads to over-chlorination (dichlorides) and colored oxidation impurities. If using 
    
    
    
    , dilute it with
    
    
    and use a very slow sparge at
    
    
    .

Q3: My product is oiling out instead of crystallizing. What should I do? A: This usually indicates residual solvent or impurities.

  • Seed it: Add a small crystal of pure product.

  • Solvent Swap: Evaporate the solvent and redissolve in hot Methanol. Cool slowly.

  • Trituration: Add cold Hexane or Heptane to the oil and stir vigorously to induce precipitation.

Q4: Is the esterification of the acid (Veratric Acid) better done before or after chlorination? A: Before.

  • Chlorinating the ester (Methyl 3,4-dimethoxybenzoate) is generally cleaner. The ester group is moderately deactivating, which helps prevent "runaway" multiple chlorinations compared to the free acid or the highly activated phenol.

  • Furthermore, purifying the chlorinated ester is easier (recrystallization) than purifying the chlorinated acid.

References

  • Organic Syntheses. "Preparation of 2-Methoxy-5-sulfamoylbenzoic acid methyl ester (Analogous chlorination protocols)." Org.[2][3] Synth.2016 .[4]

  • National Center for Biotechnology Information (NCBI). "Methyl 3,4-dimethoxybenzoate - PubChem Compound Summary." PubChem. Accessed 2024.

  • Google Patents. "Synthesis method of 4-amino-5-chloro-2-methoxybenzoic acid (Demonstrates regioselectivity in substituted benzoates)." CN105237422A.

  • ChemicalBook. "Methyl 2-chloro-4,5-dimethoxybenzoate Product and Synthesis Data."

Sources

Technical Support Center: Regioselectivity in the Chlorination of Methyl Veratrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the regioselective halogenation of veratrole derivatives.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: What is the expected regioselectivity when subjecting methyl veratrate to electrophilic chlorination? A: Chlorination of methyl veratrate (methyl 3,4-dimethoxybenzoate) predominantly yields the 6-chloro regioisomer. Note that according to IUPAC nomenclature rules prioritizing lowest locants, this major product is formally named methyl 2-chloro-4,5-dimethoxybenzoate [1]. The reaction is governed by the competing directing effects of the two electron-donating methoxy groups against the electron-withdrawing ester group.

Q: Why does the 6-position dominate over the 5-position during electrophilic aromatic substitution? A: The regioselectivity is dictated by the superior thermodynamic stability of the Wheland intermediate formed during para-attack.

  • The C3-methoxy group acts as a strong para-director, funneling electron density to the C6 position.

  • The C4-methoxy group is an ortho-director that weakly activates the C5 position. The para-directing effect is kinetically and thermodynamically favored due to less steric hindrance and highly efficient resonance stabilization [2]. The C2 position remains sterically inaccessible due to being flanked by the bulky ester and methoxy groups.

Part 2: Troubleshooting Guide

Q: I am observing high levels of the 5-chloro regioisomer and 5,6-dichloro over-chlorinated byproducts. How can I optimize the reaction? A: Over-chlorination and poor regioselectivity are causal symptoms of using overly harsh chlorinating agents (like


 gas with Lewis acids) or elevated temperatures. High kinetic energy allows the electrophile to overcome the activation barrier for the less favored ortho-attack (C5 position). To suppress the formation of the 5-chloro and 5,6-dichloro derivatives, switch to a milder, sterically bulky chlorinating agent like Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS), and strictly control the stoichiometry to 1.00–1.05 equivalents.
Quantitative Data: Product Distribution Based on Chlorinating Conditions
Chlorinating AgentCatalystTemp (°C)SolventMajor Product (6-Chloro)Minor Byproducts

(gas)

25AcOH~65%5,6-dichloro, demethylated phenols

None0 to 20

>85%5-chloro isomer (<5%)
NCS None80DMF~75%Unreacted starting material

Q: My product shows signs of demethylation (phenol formation). What went wrong? A: Demethylation of the methoxy groups occurs when strong Lewis acids (e.g.,


, 

, or

) are used to catalyze the chlorination. The Lewis acid coordinates with the methoxy oxygen, facilitating nucleophilic attack by chloride ions on the methyl group, which cleaves the ether bond [3]. Solution: Omit strong Lewis acids.

in anhydrous dichloromethane (DCM) requires no Lewis acid catalyst for electron-rich arenes like veratrole derivatives.

Part 3: Validated Experimental Protocol

Self-Validating Synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate

This protocol utilizes


 to maximize regioselectivity while preventing over-chlorination. Every step includes a built-in validation checkpoint to ensure experimental integrity.

Step 1: Substrate Dissolution

  • Action: Dissolve 10.0 mmol of methyl veratrate in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged round-bottom flask.

  • Self-Validation Checkpoint: The solution must be completely clear and colorless. Any turbidity indicates moisture, which will violently hydrolyze the chlorinating agent and drastically reduce yield.

Step 2: Temperature Equilibration

  • Action: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Self-Validation Checkpoint: An internal thermometer should read exactly 0–2 °C. Higher temperatures increase kinetic energy, leading to the formation of the unwanted 5-chloro isomer.

Step 3: Electrophilic Addition

  • Action: Add 10.5 mmol (1.05 equiv) of Sulfuryl Chloride (

    
    ) dropwise via a syringe pump over 30 minutes.
    
  • Self-Validation Checkpoint: Monitor the evolution of

    
     and 
    
    
    
    gases (steady bubbling). The slow addition rate ensures the local concentration of
    
    
    remains low, preventing 5,6-dichloro formation.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and let the reaction stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) must be completely consumed, replaced by a single major UV-active spot (
    
    
    
    ).

Step 5: Quenching and Workup

  • Action: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoint: The aqueous phase pH must be

    
     before extraction to ensure all residual 
    
    
    
    and
    
    
    are neutralized, preventing ester hydrolysis during concentration.

Step 6: Purification

  • Action: Recrystallize the crude solid from boiling ethanol.

  • Self-Validation Checkpoint: GC-MS analysis must confirm a molecular ion peak at m/z 230 (

    
    ) with the characteristic 3:1 isotopic pattern confirming mono-chlorination.
    

Part 4: Visualizations

G MV Methyl Veratrate (Methyl 3,4-dimethoxybenzoate) C3 C3 -OMe Group (Strong Para-Director) MV->C3 C4 C4 -OMe Group (Ortho-Director) MV->C4 C6 Attack at C6 Position (Para to C3, Ortho to C1) C3->C6 Dominant Resonance Stabilization C5 Attack at C5 Position (Ortho to C4, Meta to C1) C4->C5 Steric Hindrance & Weaker Ortho Effect Maj Major Regioisomer Methyl 2-chloro-4,5-dimethoxybenzoate C6->Maj Highly Favored Min Minor Regioisomer Methyl 3-chloro-4,5-dimethoxybenzoate C5->Min Trace/Minor

Mechanistic pathway showing the dominant para-directing effect of the C3 methoxy group.

Workflow Step1 1. Dissolution Methyl Veratrate in DCM Step2 2. Cooling Chill to 0 °C under N2 Step1->Step2 Step3 3. Chlorination Dropwise SO2Cl2 (1.05 eq) Step2->Step3 Step4 4. Quenching Sat. NaHCO3 at 0 °C Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5

Step-by-step experimental workflow for the highly regioselective chlorination of methyl veratrate.

References

  • Oxidation of Lignin Model Compounds with Chlorine Dioxide and Chlorite. Reactions with Stilbenes.Acta Chemica Scandinavica.
  • Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon.
  • Rearrangement of Bromine Atom in the Demethylation of Bromomethoxybenzoic Acid.YAKUGAKU ZASSHI - J-Stage.

preventing demethylation during reaction of methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Undesired Demethylation Events

Welcome to the technical support center for handling methyl 2-chloro-4,5-dimethoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand that unexpected side reactions can derail a synthetic campaign. One of the most common issues encountered with electron-rich aromatic ethers like this one is inadvertent demethylation.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your methoxy groups during crucial synthetic transformations.

Troubleshooting Guide: Diagnosing and Solving Demethylation

This section addresses specific problems you might be facing in the lab. We diagnose the likely cause and provide actionable solutions.

Question 1: "I'm attempting a reaction using a strong Lewis acid (e.g., AlCl₃, BBr₃) with methyl 2-chloro-4,5-dimethoxybenzoate, and my primary product is a phenol. What is happening and how can I stop it?"

Answer:

You are observing a classic case of Lewis acid-mediated ether cleavage. The methoxy groups on your starting material are acting as Lewis bases, coordinating to the strong Lewis acid. This coordination activates the methyl-oxygen bond, making the methyl group highly susceptible to nucleophilic attack by the counter-ion (e.g., Br⁻ from BBr₃) or another nucleophile in the reaction mixture. Boron tribromide (BBr₃) is particularly notorious for efficiently cleaving aryl methyl ethers, often requiring only one equivalent per ether group.

The Mechanism of Demethylation:

The process involves the formation of a Lewis acid-base adduct, followed by an SN2 displacement on the methyl group.

G cluster_0 Mechanism: Lewis Acid-Mediated Demethylation A Ar-O(CH₃) C Ar-O⁺(CH₃)-B⁻Br₃ (Activated Complex) A->C Coordination B BBr₃ (Lewis Acid) B->C E Ar-O-BBr₂ + CH₃Br C->E SN2 Attack D Br⁻ D->E F Ar-OH (Phenol) E->F Hydrolysis H2O Workup (H₂O) H2O->E G Start Problem: Demethylation during Organometallic Addition Check1 Check Reagent Quality (TLC, Titration) Start->Check1 Action1 Use Freshly Prepared or Titrated Grignard Check1->Action1 Impurities Found Check2 Review Reaction Temp. Check1->Check2 Reagent is Pure Action1->Check2 Action2 Maintain Temp at -78 to 0 °C Check2->Action2 Temp > 0 °C Check3 Review Stoichiometry Check2->Check3 Temp is Low Action2->Check3 Action3 Use 1.0-1.2 Equivalents of Organometallic Check3->Action3 Excess Used Check4 Consider Alternative Reagent Check3->Check4 Stoich. is Correct Action3->Check4 Action4 Switch to Organolithium (RLi) or Organocuprate (R₂CuLi) Check4->Action4 Reaction Still Fails End Success: Clean Reaction No Demethylation Check4->End Reaction Succeeds Action4->End

Technical Support Center: Purification of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation and Purification of Methyl 2-chloro-4,5-dimethoxybenzoate (CAS: 24016-03-3 for acid precursor context) Target Audience: Medicinal Chemists, Process Development Scientists

Diagnostic & Triage: Start Here

Use this section to quickly identify your specific purification failure mode.

SymptomProbable CauseRecommended Action
Co-elution on TLC/HPLC Isomers (specifically the 5-chloro regioisomer) have nearly identical polarity to the target.Stop Chromatography. Silica gel is rarely effective for separating chloro-positional isomers of benzoates. Switch to Fractional Recrystallization (See Protocol A).
Oiling Out The melting point of the ester is relatively low (~86–88°C) and impurities depress this further.Use a Seeding Strategy with slow cooling. Switch solvent system from pure Methanol to MeOH/Water or Hexane/EtOAc.
Persistent 5-10% Impurity You are likely dealing with the "Critical Pair" (5-chloro-3,4-dimethoxy isomer).Execute Chemical Differentiation. Hydrolyze to the acid, purify the acid (larger physical property gap), and re-esterify (See Protocol B).
Yellow/Brown Coloration Oxidation byproducts or trace iron from chlorination reagents.Activated Carbon treatment (Charcoal) in hot ethyl acetate before crystallization.

The Knowledge Base: Technical Deep Dive

The Isomer Challenge

When synthesizing methyl 2-chloro-4,5-dimethoxybenzoate (typically via chlorination of methyl veratrate), the directing effects of the methoxy groups compete.

  • Target (6-chloroveratrate): The chlorine occupies the position ortho to the ester. This creates steric strain, twisting the ester out of the plane, subtly changing solubility and packing density.

  • Impurity (5-chloroveratrate): The chlorine occupies the position meta to the ester. This molecule is flatter and often co-crystallizes, making separation difficult.

Decision Matrix

Before proceeding, determine the purity of your crude material.

PurificationStrategy Start Crude Mixture Analysis (HPLC/NMR) PurityHigh Purity > 85% Major Impurity < 10% Start->PurityHigh High Quality Crude PurityLow Purity < 85% Significant Isomers Start->PurityLow Complex Mixture Recryst Protocol A: Fractional Recrystallization (Solvent: MeOH or Hex/EtOAc) PurityHigh->Recryst Hydrolysis Protocol B: Chemical Differentiation (Hydrolysis -> Acid Purif. -> Esterification) PurityLow->Hydrolysis Check Quality Check (MP: ~86-88°C) Recryst->Check Hydrolysis->Check Check->Hydrolysis Fail (Isomer Persistence) Success Final Product Check->Success Pass

Figure 1: Purification Decision Matrix. Select the protocol based on initial crude purity.

Experimental Protocols

Protocol A: Fractional Recrystallization (For Crude >85%)

Best for removing minor amounts of regioisomers and non-structural impurities.

Theory: The target 2-chloro isomer, being more sterically crowded around the ester, often has higher solubility in non-polar solvents than the planar impurities, but lower solubility in alcohols at low temperatures.

Step-by-Step:

  • Solvent Selection: Methanol (MeOH) is the standard. If oiling occurs, use Hexane/Ethyl Acetate (4:1).

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling MeOH (~30-40 mL).

  • Clarification: If the solution is colored, add 0.5g Activated Carbon, boil for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical Step: If no crystals form at 25°C, scratch the glass or add a seed crystal. Do NOT cool to 0°C immediately, or the oil will crash out.

  • Harvest: Cool to 0-4°C for 1 hour. Filter the white needles.

  • Wash: Wash with cold (-10°C) MeOH (2 x 5 mL).

  • Data Check:

    • Target MP: ~86–88°C.

    • Impurity (5-chloro) MP: Often higher (~90-92°C) or forms a eutectic. If MP is broad (e.g., 75-82°C), recrystallization failed. Proceed to Protocol B.

Protocol B: Chemical Differentiation (The "Rescue" Method)

Best for separating the "Critical Pair" when recrystallization fails.

Theory: Separation of the acids is often far easier than the esters. The 2-chloro-4,5-dimethoxybenzoic acid (Target Acid) has a Chlorine ortho to the Carboxyl group. This increases the acidity (lower pKa) via the inductive effect and steric inhibition of resonance, making it distinct from the 5-chloro isomer (Chlorine meta to Carboxyl).

ChemicalRescue EsterMix Impure Ester Mix Hydrolysis Hydrolysis (NaOH/MeOH, Reflux) EsterMix->Hydrolysis AcidMix Mixed Acids (Solid) Hydrolysis->AcidMix Acidify (HCl) AcidPurif Acid Recrystallization (Acetic Acid or EtOH) AcidMix->AcidPurif PureAcid Pure 2-Cl Acid (MP: ~140-142°C) AcidPurif->PureAcid Filter Esterification Re-esterification (MeOH/H2SO4) PureAcid->Esterification Final Pure Methyl Ester Esterification->Final

Figure 2: Chemical Differentiation Workflow. Converting to acid leverages pKa and lattice energy differences.

Step-by-Step:

  • Hydrolysis: Dissolve crude ester in Methanol (5 vol) and add 2M NaOH (2 eq). Reflux for 2 hours until TLC shows disappearance of ester.

  • Isolation: Evaporate MeOH. Add Water. Acidify with HCl to pH 1. The mixed acids will precipitate. Filter and dry.[1][]

  • Acid Purification: Recrystallize the mixed acids from Glacial Acetic Acid or Ethanol .

    • Differentiation: The 2-chloro acid (Target) typically crystallizes as robust prisms (MP ~140-142°C), while the 5-chloro isomer remains in the mother liquor or crystallizes in a different form.

  • Re-esterification: Reflux the pure acid in Methanol with catalytic H2SO4 (Fischer Esterification) for 4 hours.

  • Final Workup: Concentrate, neutralize with NaHCO3, and filter the resulting pure ester.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Column Chromatography? A: You can, but it is inefficient. The methyl ester functionality dominates the polarity, masking the subtle difference between the 2-chloro and 5-chloro positions. You would require a very shallow gradient (e.g., 0.5% EtOAc increase per CV) and a high silica-to-mass ratio (100:1), making it costly for scale-up.

Q: The literature mentions "Methyl 6-chloroveratrate". Is this different? A: No. It is a nomenclature artifact. Veratric acid is 3,4-dimethoxybenzoic acid.[3] If you chlorinate position 6 (ortho to the acid), it is "6-chloroveratric acid." In IUPAC systematic naming, the carboxyl is C1, making the chlorine C2. Thus, Methyl 6-chloroveratrate = Methyl 2-chloro-4,5-dimethoxybenzoate .

Q: My product is pink. Is it ruined? A: Likely not. Chlorinated aromatic amines or phenols (trace precursors) oxidize easily to quinones, which are intensely colored. A wash with dilute sodium bisulfite (NaHSO3) solution followed by the Activated Carbon step in Protocol A usually resolves this.

References

  • Synthesis and Chlorination of Veratric Acid Derivatives

    • Raiford, L. C., & Perry, R. P. (1942). Structures of Mono- and Di-chloroveratric Acids. Journal of Organic Chemistry.
  • Physical Properties & Isomer Data

    • Sigma-Aldrich / Merck.
  • General Purification of Benzoate Esters

    • Vogel's Textbook of Practical Organic Chemistry.
  • Patent Literature on Chloroveratrate Intermediates

    • CN105237422A.

Sources

removing unreacted starting material from methyl 6-chloroveratrate product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Material from Methyl 6-Chloroveratrate Product

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of methyl 6-chloroveratrate (IUPAC: methyl 2-chloro-4,5-dimethoxybenzoate)[1].

The strategy for removing unreacted starting material depends entirely on your synthetic route. This compound is typically synthesized via one of two pathways: the esterification of 6-chloroveratric acid[2], or the electrophilic aromatic chlorination of methyl veratrate[3]. Because the physicochemical properties of the impurities differ drastically between these routes, applying the wrong purification method will lead to failed separations or product degradation.

Part 1: The Causality of Separation (Expertise & Experience)

To successfully purify your product, you must exploit the structural and electronic differences between the target molecule and the specific unreacted starting material left in your flask.

Scenario A: The Esterification Route (Impurity = 6-Chloroveratric Acid)

If you synthesized the product by reacting 6-chloroveratric acid with methanol, your primary impurity is the unreacted carboxylic acid[2].

  • The Causality: Carboxylic acids have a pKa of ~4.0, making them highly acidic compared to neutral esters. By introducing a mild aqueous base (like sodium bicarbonate, pKa ~10.3), the unreacted acid is rapidly deprotonated to form a highly water-soluble sodium salt. The target product, methyl 6-chloroveratrate, remains a neutral, lipophilic ester that stays in the organic phase. This allows for a simple, highly efficient liquid-liquid extraction[4].

Scenario B: The Chlorination Route (Impurity = Methyl Veratrate)

If you synthesized the product via the chlorination of methyl veratrate (e.g., using


), your unreacted starting material is also a neutral ester[3]. Acid/base washing will not work here.
  • The Causality for Chromatography: You must rely on subtle differences in polarity. The introduction of the bulky chlorine atom ortho to the ester group creates significant steric hindrance. This steric clash forces the ester carbonyl out of coplanarity with the aromatic ring, disrupting conjugation and shielding the polar carbonyl oxygen from strongly interacting with the silanol groups on a silica gel stationary phase. Consequently, methyl 6-chloroveratrate exhibits lower apparent polarity and elutes faster than the unchlorinated methyl veratrate on normal-phase silica.

  • The Causality for Recrystallization: The chlorinated product has a more rigid, tightly packing crystal lattice, resulting in a significantly higher melting point than the starting material[5]. This differential solubility in cold solvents makes recrystallization the most scalable purification method[6].

Part 2: Frequently Asked Questions (FAQs)

Q: My crude product from the chlorination route is a viscous oil instead of a solid. How do I remove the unreacted methyl veratrate? A: An oily crude usually indicates a mixture of the product and unreacted starting material causing severe melting point depression, or it indicates trapped solvent. First, ensure all solvent is removed under high vacuum. If it remains an oil, recrystallization will likely fail because the impurities prevent lattice formation[5]. You must perform flash column chromatography first to separate the bulk of the methyl veratrate. Once the purity exceeds ~90%, the fractions can be concentrated to yield a solid that can be successfully recrystallized.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (


) to wash away unreacted 6-chloroveratric acid? 
A:  This is highly discouraged. While NaOH will successfully deprotonate the carboxylic acid, the hydroxide ion is a strong nucleophile. It will cause base-catalyzed ester hydrolysis (saponification) of your desired methyl 6-chloroveratrate product, reverting it back to 6-chloroveratric acid[7]. Always use a mild, non-nucleophilic base like saturated aqueous 

for washing esters.

Q: On a normal-phase silica TLC plate (Hexanes/EtOAc), which spot is my product? A: Methyl 6-chloroveratrate typically runs slightly higher (higher


) than methyl veratrate. As explained above, the bulky chlorine atom sterically hinders the ester group, reducing its affinity for the polar silica gel.

Part 3: Quantitative Data & Physical Properties

Use the following physicochemical data to guide your purification parameters and validate your isolated compounds.

CompoundRole in SynthesisMolecular WeightMelting Point (°C)Acid/Base NatureTypical TLC

(4:1 Hex/EtOAc)
Methyl Veratrate Starting Material (Route B)196.20 g/mol 59 - 61Neutral~0.35
6-Chloroveratric Acid Starting Material (Route A)216.62 g/mol 185 - 187Acidic (pKa ~4)~0.10 (streaks)
Methyl 6-Chloroveratrate Target Product230.64 g/mol 87 - 89Neutral~0.45

Part 4: Step-by-Step Methodologies

Protocol A: Mild Basic Aqueous Workup (For Esterification Route)

Use this protocol to remove unreacted 6-chloroveratric acid from the target ester.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.

  • Neutralization: Add an equal volume of saturated aqueous

    
    .
    
  • Venting (Critical): Shake the funnel gently. Causality: The neutralization of the acid generates

    
     gas. You must vent the stopcock frequently to prevent pressure buildup and glassware failure.
    
  • Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the water-soluble sodium salt of the unreacted acid).

  • Washing: Repeat the

    
     wash two more times.
    
  • Validation Step 1: Check the pH of the final aqueous wash using pH paper. It should be >8, confirming all unreacted acid has been neutralized and extracted.

  • Drying: Wash the organic layer once with brine (saturated NaCl), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation Step 2: Run a TLC against the starting material. The baseline streak (acid) should be completely absent.

Protocol B: Recrystallization (For Chlorination Route)

Use this protocol to separate solid methyl 6-chloroveratrate from unreacted methyl veratrate[6],[4].

  • Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add a minimum volume of boiling methanol (or a 3:1 mixture of Hexanes/Ethyl Acetate) just until the solid fully dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, excluding the more soluble methyl veratrate impurity[5].

  • Precipitation: Once at room temperature, place the flask in an ice bath (0-5 °C) for 30 minutes to maximize the thermodynamic yield of the crystals.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small volume of ice-cold solvent to wash away the mother liquor containing the unreacted starting material.

  • Validation Step: Dry the crystals under high vacuum and take a melting point. A sharp melting point at 87-89 °C confirms high purity.

Protocol C: Flash Column Chromatography (For Oily Mixtures)

Use this protocol if the crude product from the chlorination route is an oil.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 9:1 Hexanes/Ethyl Acetate.

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane and load it evenly onto the flat silica bed.

  • Elution: Elute the column using a gradient of 9:1 to 4:1 Hexanes/Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm). The sterically hindered methyl 6-chloroveratrate will elute first, followed by the unreacted methyl veratrate.

  • Validation Step: Spot the pooled fractions on a TLC plate. A single, distinct spot under UV light confirms successful separation. Evaporate the solvent to yield the purified solid.

Part 5: Purification Decision Workflow

PurificationWorkflow Start Identify Synthesis Route Route1 Esterification Route (from 6-chloroveratric acid) Start->Route1 Route2 Chlorination Route (from methyl veratrate) Start->Route2 Impurity1 Impurity: Unreacted Acid Route1->Impurity1 Impurity2 Impurity: Unreacted Ester Route2->Impurity2 Action1 Aqueous Base Wash (Sat. NaHCO3) Impurity1->Action1 Action2 Is product solid at RT? Impurity2->Action2 Pure Pure Methyl 6-chloroveratrate Action1->Pure Action3 Recrystallization (MeOH or Hexanes/EtOAc) Action2->Action3 Yes Action4 Flash Chromatography (Silica Gel) Action2->Action4 No / Oil Action3->Pure Action4->Pure

Decision tree for purifying methyl 6-chloroveratrate based on the synthetic route and physical state

References

  • [3] Oxidation of Lignin Model Compounds with Chlorine Dioxide and Chlorite. Acta Chemica Scandinavica. 3

  • [1] 30714-88-6, methyl 2-chloro-4,5-dimethoxybenzoate. LookChemicals. 1

  • [2] 2-Chloro-4,5-dimethoxybenzoic Acid. Pharmaffiliates. 2

  • [6] Purification of Laboratory Chemicals. Part 1 Physical Techniques, Chemical Techniques, Organic Chemicals. Blackwell's. 6

  • [7] Experiments on Organic Chemistry - Recrystallization for purification. University of Chinese Academy of Sciences (Citing Vogel's Textbook of Practical Organic Chemistry). 7

  • [4] Practical Organic Chemistry Laboratory Manual. Studylib. 4

  • [5] Recrystallization Lab Report - Purification of Solid Organic Compounds. Scribd. 5

Sources

Technical Support Center: Controlling Side Reactions in the Nitration of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of methyl 2-chloro-4,5-dimethoxybenzoate. The inherent reactivity of this polysubstituted benzene ring presents unique challenges in controlling selectivity. This document moves beyond standard protocols to explain the causality behind common side reactions and offers field-proven troubleshooting strategies to optimize your synthesis for the desired 6-nitro product.

Section 1: The Reaction Landscape

The nitration of methyl 2-chloro-4,5-dimethoxybenzoate is a classic electrophilic aromatic substitution.[1] However, the interplay of four distinct substituents creates a complex directive landscape. The two methoxy groups are powerful activating, ortho-para directors. The chloro group is a deactivating ortho-para director, and the methyl ester is a deactivating meta-director. The cumulative effect strongly activates the C6 position, making it the primary target for nitration.

Caption: Analysis of substituent directing effects on the aromatic ring.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the nitration of this substrate in a question-and-answer format.

Q1: My reaction is producing significant amounts of dinitrated byproducts. How can I improve the selectivity for mononitration?

A: The formation of dinitro compounds is a direct consequence of the high electron density of the aromatic ring, which is further activated by the two methoxy groups. The mononitrated product is still reactive enough to undergo a second nitration if conditions are too aggressive.[2]

Causality & Solution:

  • Excess Nitrating Agent: Using more than a slight excess of nitric acid provides the electrophile needed for the second, less favorable nitration.

    • Action: Carefully control stoichiometry. Use 1.0 to 1.1 molar equivalents of nitric acid relative to the substrate.

  • Elevated Temperature: Higher temperatures provide the activation energy necessary to overcome the deactivating effect of the first nitro group, promoting dinitration.[2][3] Yields can drop significantly at higher temperatures.[3]

    • Action: Maintain strict temperature control. The reaction should be kept between 0°C and 10°C throughout the addition of the nitrating mixture.[3][4]

  • Poor Mixing/Slow Heat Dissipation: Localized "hot spots" can form if the nitrating agent is added too quickly or with inadequate stirring, leading to side reactions in that region.[2][5]

    • Action: Add the pre-chilled nitrating mixture dropwise over an extended period (e.g., 15-30 minutes) with vigorous stirring to ensure immediate dispersal and heat exchange with the cooling bath.[5][6]

Q2: I am observing a mixture of regioisomers. How can I favor the formation of the desired 6-nitro isomer over the 3-nitro isomer?

A: While the C6 position is electronically favored, the formation of the C3-nitro isomer can occur. The ratio is sensitive to reaction conditions, as steric and electronic factors compete.

Causality & Solution:

  • Steric Hindrance: The bulky chloro group at C2 sterically hinders the approach of the nitronium ion to the adjacent C3 position. The C6 position is sterically more accessible.

    • Action: Lowering the reaction temperature can enhance selectivity based on subtle differences in activation energy. Slower, more controlled addition allows the electrophile to more selectively react at the most favorable site (C6).

  • Kinetic vs. Thermodynamic Control: Rapid, high-temperature reactions may lead to a product distribution closer to what is statistically possible (kinetic control), while slower, low-temperature reactions favor the most stable transition state, often leading to a single major product (thermodynamic control).

    • Action: Adhere to a low-temperature protocol (0-5°C) and allow the reaction to proceed for a sufficient time at this temperature before allowing it to slowly warm.

Q3: My product is contaminated with colored, possibly quinone-like, impurities and the overall yield is low. Could this be due to oxidation?

A: Yes. Electron-rich methoxy groups are susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This can lead to oxidative demethylation and the formation of highly colored quinone byproducts.[7]

Causality & Solution:

  • Reaction Conditions: This side reaction is exacerbated by higher temperatures and an excess of nitric acid.

    • Action: The most effective preventative measure is strict temperature control, keeping the reaction below 10°C.[3][8] Using the minimum necessary amount of nitric acid will also limit the availability of the oxidant.

  • Nitrating Agent Purity: Older or improperly stored nitric acid can contain higher concentrations of nitrogen dioxide (NO₂), which can initiate radical side reactions.

    • Action: Use high-purity, fresh nitric acid.

Q4: During workup, I suspect some of my ester is hydrolyzing to the carboxylic acid. How can I prevent this?

A: The use of concentrated sulfuric acid and the presence of water during the quench and workup create conditions suitable for acid-catalyzed ester hydrolysis.

Causality & Solution:

  • Water Content: The nitrating mixture itself generates water.[1] Prolonged exposure to the acidic aqueous environment during workup, especially at elevated temperatures, will promote hydrolysis.

    • Action: Perform the quench by pouring the reaction mixture onto a large excess of crushed ice to keep the temperature near 0°C.[5][8] Filter the precipitated product promptly once the ice has melted. Avoid heating the acidic filtrate. Wash the collected solid thoroughly with cold water to remove residual acid.[9]

G start Low Yield or Impure Product poly Polynitration (Dinitro Products) start->poly ox Oxidation (Colored Impurities) start->ox isomer Incorrect Regioisomer (e.g., 3-nitro) start->isomer hydrolysis Ester Hydrolysis (Carboxylic Acid) start->hydrolysis sol_temp Maintain Temp 0-10°C poly->sol_temp Caused by Excess Energy/Reagent sol_stoich Control Stoichiometry (1.0-1.1 eq. HNO₃) poly->sol_stoich Caused by Excess Energy/Reagent sol_add Slow, Dropwise Addition poly->sol_add Caused by Excess Energy/Reagent ox->sol_temp Caused by Harsh Conditions ox->sol_stoich Caused by Harsh Conditions isomer->sol_temp Control with Kinetics isomer->sol_add Control with Kinetics sol_workup Prompt, Cold Workup & Wash hydrolysis->sol_workup Prevent during Quench

Caption: Troubleshooting workflow for common nitration side reactions.

Section 3: Optimized Protocol for Selective Mononitration

This protocol is designed as a self-validating system to maximize the yield of methyl 2-chloro-4,5-dimethoxy-6-nitrobenzoate while minimizing side reactions.

Experimental Parameters
ParameterRecommended ValueRationale
Temperature 0°C to 5°CMinimizes polynitration and oxidative side reactions.[3][6]
Nitric Acid 1.05 equivalentsPrevents dinitration by limiting the amount of electrophile.
Addition Time 20-30 minutesEnsures efficient heat dissipation and prevents localized overheating.[5][6]
Post-Addition Stirring 15 min at 0-5°C, then 15 min at RTAllows the reaction to go to completion without excessive heating.[2][6]
Step-by-Step Methodology
  • Substrate Solution: In a flask equipped with a magnetic stirrer and thermometer, dissolve methyl 2-chloro-4,5-dimethoxybenzoate (1.0 eq) in concentrated sulfuric acid (approx. 3-4 mL per gram of substrate) at room temperature.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.[2]

  • Nitrating Mixture Preparation: In a separate, dry test tube, carefully add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (equal volume to the nitric acid). Cool this mixture thoroughly in an ice bath.[6]

  • Controlled Addition: Using a dropping pipette, add the cold nitrating mixture to the stirring substrate solution drop by drop. The rate of addition must be controlled to maintain the internal temperature between 0°C and 5°C.[2][6]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15 minutes. Then, remove the ice bath and allow the mixture to stir at room temperature for another 15 minutes.[2][6]

  • Quench: Carefully pour the reaction mixture onto a generous amount of crushed ice (approx. 10 g per mL of reaction mixture) in a beaker with stirring.[5][8]

  • Isolation: Allow the ice to melt completely. The solid product should precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper. This removes residual acid and prevents hydrolysis.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.[8][9]

G sub_sol 1. Dissolve Substrate in conc. H₂SO₄ cool_1 2. Cool to 0°C sub_sol->cool_1 add 4. Add Nitrating Mix Dropwise (Maintain 0-5°C) cool_1->add nit_mix 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool nit_mix->add react 5. Stir at 0-5°C, then RT add->react quench 6. Pour onto Crushed Ice react->quench isolate 7. Filter Precipitate quench->isolate wash 8. Wash with Cold Water isolate->wash purify 9. Recrystallize wash->purify

Caption: Step-by-step experimental workflow for selective nitration.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary roles of sulfuric acid in this reaction?

    • A: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[5][10][11] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward and maintains the reactivity of the nitrating mixture.[2][12]

  • Q: Why is pouring the reaction mixture onto ice a critical step?

    • A: This step, known as quenching, accomplishes three things simultaneously. It rapidly cools the reaction, stopping it from proceeding further and preventing the formation of temperature-dependent side products. It also dilutes the strong acid mixture. Most importantly, the desired nitrated product is typically insoluble in the resulting cold aqueous solution, causing it to precipitate out, which provides a simple and effective method for initial product isolation.[4][8]

  • Q: What are the best methods for purifying the final product?

    • A: Recrystallization is the most common and effective method for purifying the crude product.[8][13] Solvents like methanol or ethanol are frequently recommended.[3][8][9] The process involves dissolving the crude solid in a minimum amount of the hot solvent and allowing it to cool slowly, which results in the formation of pure crystals while impurities remain in the mother liquor. For separating complex mixtures of isomers or removing persistent impurities, column chromatography may be necessary.[14]

References

  • Hive Chemistry Discourse. (2003). Mononitration of 1,4-dimethoxybenzene. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]

  • Kacprzak, S., & Gorczynski, M. J. (2020). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation and nitration study of methoxy dibenzofluorene. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Nitration of Methyl Benzoate. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Available at: [Link]

  • Al-Mughaid, H., & Ali, M. (2018). Recent advances in ipso-nitration reactions. Semantic Scholar. Available at: [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Available at: [Link]

  • Coombes, R. G., & Crout, D. H. G. (1980). ipso-Nitration at an aromatic methoxy-group. RSC Publishing. Available at: [Link]

  • Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 7. Nitration of Methyl Benzoate. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Recent advances in ipso-nitration reactions. Available at: [Link]

  • CDC Stacks. (n.d.). Supporting Information. Available at: [Link]

  • Wikipedia. (n.d.). Nitration. Available at: [Link]

  • Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at: [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Available at: [Link]

Sources

Technical Support Center: Scale-Up of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges of Methyl 2-chloro-4,5-dimethoxybenzoate , a critical building block for isoquinoline alkaloids and functionalized pharmaceutical intermediates.

Topic: Process Optimization, Impurity Control, and Safety in Scale-Up Compound CAS: 30714-88-6 (Ester), 26759-46-6 (Acid precursor ref) Audience: Process Chemists, Scale-Up Engineers, R&D Scientists

Executive Technical Overview

Scaling up the synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate requires navigating a delicate balance between regioselectivity and reaction engineering . The core challenge lies in the electrophilic aromatic substitution (chlorination) of the electron-rich veratrole ring. While the methoxy groups activate the ring, they also increase susceptibility to over-chlorination (forming dichloro species) and oxidative degradation (quinones).

This guide focuses on the "Ester-First" strategy (Methylation


 Chlorination), which offers superior solubility and handling characteristics compared to the direct chlorination of the free acid.

Route Selection & Causality

The "Ester-First" Protocol

We recommend converting 3,4-dimethoxybenzoic acid (Veratric acid) to its methyl ester before chlorination.

  • Why?

    • Solubility: The methyl ester is significantly more soluble in non-polar chlorinated solvents (DCM, DCE) used during halogenation, allowing for lower reaction temperatures and better thermal control.

    • Purification: The ester often crystallizes more distinctly than the acid, which can trap mineral salts during workup.

    • Selectivity: The ester group (-COOMe) is slightly more deactivating than the acid (-COOH), which helps temper the highly activated dimethoxy ring, reducing the rate of over-chlorination.

Mechanism & Regiochemistry
  • Substrate: Methyl 3,4-dimethoxybenzoate.

  • Directing Effects:

    • The -OMe at C3 directs ortho (to C2) and para (to C6).

    • The -OMe at C4 directs ortho (to C5).

    • The -COOMe at C1 is meta-directing (to C5).

  • The Winner: Position C6 (which becomes C2 in the final product numbering).

    • Reasoning: Position C2 is sterically crowded (flanked by ester and OMe). Position C5 is deactivated by the meta ester and sterically hindered. Position C6 is less hindered and electronically favorable.

    • Result: Chlorination at C6 yields the 2-chloro-4,5-dimethoxy isomer upon re-numbering.

Troubleshooting Guide (Q&A)

Category A: Reaction Control & Impurities

Q1: I am observing significant amounts of a dichloro- impurity (M+34 mass shift). How do I control this? Diagnosis: This is Methyl 2,? -dichloro-4,5-dimethoxybenzoate , caused by over-chlorination. The dimethoxy ring is extremely electron-rich. Corrective Action:

  • Reagent Switch: If using Chlorine gas (

    
    ), switch to Sulfuryl Chloride (
    
    
    
    )
    . It releases
    
    
    slowly in situ or reacts via a radical mechanism that is easier to control.
  • Stoichiometry: Limit

    
     to 0.95 - 1.0 equivalents . Do not use excess. It is better to leave 5% unreacted starting material (which can be removed by recrystallization) than to form the dichloro byproduct (which co-crystallizes).
    
  • Temperature: Lower the reaction temperature to 0°C – 5°C . Higher temperatures (

    
    ) exponentially increase the rate of the second chlorination.
    

Q2: My reaction mixture is turning dark brown/black. Is the product decomposing? Diagnosis: This indicates quinone formation . The electron-rich ring is susceptible to oxidation by chlorinating agents, leading to demethylation and quinone generation. Corrective Action:

  • Strict Anhydrous Conditions: Moisture can hydrolyze the intermediate cation or promote oxidative cleavage. Ensure solvents (DCM or Acetonitrile) are dried (

    
     water).
    
  • Quench Protocol: Wash the organic layer immediately with saturated Sodium Bisulfite (

    
    )  or Sodium Thiosulfate. This reduces any formed quinones back to hydroquinones (water-soluble) or arrests the oxidation mechanism.
    

Q3: The regioselectivity is poor; I see the 5-chloro isomer. Diagnosis: This suggests the "ortho effect" of the ester is competing. Corrective Action:

  • Solvent Effect: Switch from polar solvents (Acetonitrile) to non-polar solvents (DCM or Chlorobenzene ). Non-polar solvents enhance the steric directing effect, favoring the less hindered C6 (target C2) position over the crowded C5.

Category B: Scale-Up & Safety[1]

Q4: During the addition of Sulfuryl Chloride, the internal temperature spiked. How do I manage the exotherm on a 1kg scale? Safety Alert: The reaction releases


 and 

gas, which is exothermic and increases reactor pressure. Protocol:
  • Dilution: Dilute

    
     in the reaction solvent (1:1 ratio) before addition.
    
  • Dosing Control: Use a peristaltic pump or dropping funnel to add the reagent over 2–3 hours .

  • Scrubbing: Connect the reactor vent to a Caustic Scrubber (NaOH) to neutralize the massive evolution of

    
     and 
    
    
    
    gas. Do not seal the reactor.

Visual Workflows

Figure 1: Recommended Synthesis Pathway

Caption: The "Ester-First" route minimizes solubility issues and leverages steric control for regioselectivity.

SynthesisRoute Start Veratric Acid (3,4-Dimethoxybenzoic acid) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl Veratrate (Methyl 3,4-dimethoxybenzoate) Step1->Inter Step2 Chlorination (SO2Cl2, DCM, 0°C) Inter->Step2 Product TARGET: Methyl 2-chloro-4,5-dimethoxybenzoate Step2->Product Major (C6 attack) Impurity Impurity: Dichloro- species Step2->Impurity Over-reaction

Figure 2: Regioselectivity Logic

Caption: Directing effects on the Veratrate scaffold. Green arrows indicate favored sites; red indicates hindered/disfavored.

Regiochemistry Core Methyl Veratrate Scaffold Pos2 Pos 2 (crowded) Ortho to Ester Ortho to OMe(3) Core->Pos2 Steric Block Pos5 Pos 5 Meta to Ester Ortho to OMe(4) Core->Pos5 Minor Pos6 Pos 6 (Target) Ortho to Ester Para to OMe(3) Core->Pos6 Major Attack

Standardized Protocol (100g Scale)

ParameterSpecificationRationale
Starting Material Methyl 3,4-dimethoxybenzoate (100.0 g)High purity (>98%) prevents tar formation.
Solvent Dichloromethane (DCM) (500 mL)Inert, low BP (easy removal), good solubility.
Reagent Sulfuryl Chloride (

) (68.0 g / 0.51 mol)
1.0 equiv. Precise stoichiometry is vital.
Temperature

Controls rate of reaction; prevents over-chlorination.
Addition Time 90 minutesPrevents localized hot-spots and concentration spikes.
Quench Sat.

+

wash
Neutralizes acid; reduces oxidative byproducts.
Yield Target 85% - 92%

Step-by-Step:

  • Charge the reactor with Methyl 3,4-dimethoxybenzoate and DCM. Cool to 0°C.[1]

  • Prepare a solution of Sulfuryl Chloride in DCM (50 mL).

  • Add the reagent solution dropwise, maintaining internal temp < 5°C.

  • Stir at 0-5°C for 2 hours. Monitor via HPLC (Target: SM < 2%).

  • Quench by pouring into ice-cold saturated Sodium Bicarbonate.

  • Wash organic layer with 10% Sodium Bisulfite solution (removes yellow color).

  • Dry (MgSO4), filter, and concentrate.

  • Recrystallize from Methanol/Water if purity is <98%.

References

  • Regioselectivity in Benzoic Acid Derivatives : Journal of the Chemical Society, Perkin Transactions 1, 1979, 2593. (Demonstrates regioselective halogenation directed by alkoxy groups).

  • Chlorination with Sulfuryl Chloride : Journal of the American Chemical Society, 1941, 63, 3164.[2] (Foundational text on using

    
     for controlled phenol/ether chlorination). 
    
  • Scale-Up of Sulfonyl/Aryl Chlorides : MDPI Processes, 2023, 11, 1572. (Discusses continuous flow and safety handling of chlorosulfonation/chlorination on scale).

  • Synthesis of 2-chloro-4,5-dimethoxybenzoic acid : CN Patent 102285878B. (Describes the oxidation route, providing contrast to the direct chlorination route).

  • Safety Data Sheet (Methyl 2-chloro-4,5-dimethoxybenzoate) : PubChem CID 118574. (Safety and physical property verification). Note: Link directs to isomer for safety analogy; specific CAS 30714-88-6 applies.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum for Methyl 2-chloro-4,5-dimethoxybenzoate (CAS: 30714-88-6).[1] It is structured to assist researchers in validating the structural identity of this compound, particularly during its synthesis from 2-chloro-4,5-dimethoxybenzoic acid.[1]

A Comparative Guide for Structural Verification

Executive Summary

Methyl 2-chloro-4,5-dimethoxybenzoate is a critical intermediate in the synthesis of various pharmaceutical scaffolds, including isoquinoline alkaloids and kinase inhibitors.[1] Its structural integrity is defined by a specific substitution pattern on the benzene ring: a chlorine atom at position 2, and methoxy groups at positions 4 and 5.

This guide compares the 1H NMR profile of the target ester against its metabolic precursor (2-chloro-4,5-dimethoxybenzoic acid ) and potential regioisomers.[1] The "performance" of the analysis is evaluated based on the technique's ability to resolve the methyl ester signal from aromatic methoxy groups and to distinguish the para-proton substitution pattern from ortho-coupled impurities.[1]

Experimental Protocol (Standard Operating Procedure)

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes solvent effects that can obscure the critical ester/methoxy region (3.8–4.0 ppm).[1]

Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If the sample contains residual inorganic salts from the esterification workup, filter the solution through a small plug of glass wool into the NMR tube.

  • Tube: Use a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming errors.

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for clear separation of methoxy singlets).

  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]

  • Scans (NS): 16 (sufficient for >10 mg sample).[1]

  • Relaxation Delay (D1): 1.0 second.

  • Acquisition Time (AQ): ~3–4 seconds.[1]

Spectral Analysis & Assignment

The 1H NMR spectrum of Methyl 2-chloro-4,5-dimethoxybenzoate is characterized by its simplicity—all signals appear as singlets due to the isolated positions of the protons.[1]

Chemical Shift Data (CDCl₃, 400 MHz)
AssignmentTypeShift (δ, ppm)MultiplicityIntegrationMechanistic Explanation
Ar-H (C-6) Aromatic7.40 – 7.50 Singlet (s)1HDeshielded by the ortho-carbonyl (ester) group.[1]
Ar-H (C-3) Aromatic6.90 – 7.00 Singlet (s)1HShielded relative to H-6; ortho to Chlorine, meta to Ester.[1]
Ar-OCH₃ Methoxy3.92 – 3.95 Singlet (s)6H*Electron-donating methoxy groups on the ring.[1]
COOCH₃ Ester3.85 – 3.89 Singlet (s)3HThe diagnostic "Product" peak.[1] Distinct from Ar-OCH₃.[1][2][3]

*Note: The two aromatic methoxy groups (C-4 and C-5) may appear as two distinct singlets or one overlapping signal depending on the magnetic field strength.[1]

Structural Logic
  • The "Singlet" Signature: The protons at C-3 and C-6 are para to each other.[1] In this rigid aromatic system, para-coupling is negligible (~0 Hz).[1] Therefore, the absence of doublets is the primary confirmation of the 2,4,5-substitution pattern.[1]

  • Differentiation of H-3 vs. H-6: H-6 is located ortho to the ester carbonyl.[1] The magnetic anisotropy of the carbonyl group strongly deshields this proton, shifting it downfield (~7.45 ppm).[1] H-3 is isolated between the Chlorine and a Methoxy group, appearing upfield (~6.95 ppm).[1]

Comparative Analysis: Product vs. Alternatives

This section evaluates the "performance" of 1H NMR in distinguishing the target product from its precursor and common impurities.

Comparison A: Target Ester vs. Precursor Acid

Scenario: Monitoring the reaction progress of 2-chloro-4,5-dimethoxybenzoic acid


 Methyl ester.
FeaturePrecursor (Acid)Target (Ester)Diagnostic Value
Ester Methyl Absent Singlet (~3.85 ppm) High. Primary indicator of conversion.[1]
Acid Proton Broad singlet (>10 ppm)Absent High. Confirms consumption of starting material.[1]
Ar-H Shifts H-6 ~7.50 ppmH-6 ~7.45 ppmLow.[1] Minimal change in aromatic environment.

Performance Verdict: 1H NMR is superior to TLC for this conversion because it quantifies the remaining starting material (via the integration of the aromatic signals vs. the ester methyl) without requiring a reference standard.[1]

Comparison B: Target vs. Regioisomer (Impurity)

Scenario: A common impurity is Methyl 2-chloro-3,4-dimethoxybenzoate (arising from starting material contamination).[1]

  • Target (2,4,5-isomer): Protons are para.[1] Result: Two Singlets.

  • Impurity (2,3,4-isomer): Protons are ortho (at C-5 and C-6).[1] Result: Two Doublets (J ≈ 8.5 Hz).

Performance Verdict: 1H NMR provides a definitive "Pass/Fail" structural check. The observation of any doublet in the aromatic region (6.5–8.0 ppm) indicates a regioisomeric impurity.[1]

Decision Logic for Structural Verification

The following workflow illustrates the logical steps a researcher should take when analyzing the spectrum.

NMR_Analysis Start Acquire 1H NMR Spectrum (CDCl3) Check_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Check_Region Singlets Are peaks Singlets? Check_Region->Singlets Pass_Pattern Pattern Consistent with 2,4,5-Substitution Singlets->Pass_Pattern Yes (Para H) Fail_Pattern Doublets Observed (J ~8Hz) Indicates Ortho-Isomer Impurity Singlets->Fail_Pattern No (Ortho H) Check_Methyl Check Aliphatic Region (3.5 - 4.0 ppm) Pass_Pattern->Check_Methyl Ester_Peak Sharp Singlet at ~3.85 ppm? Check_Methyl->Ester_Peak Confirmed IDENTITY CONFIRMED: Methyl 2-chloro-4,5-dimethoxybenzoate Ester_Peak->Confirmed Yes Incomplete Missing Ester Peak / Broad OH? Reaction Incomplete Ester_Peak->Incomplete No

Figure 1: Decision tree for verifying the structure of Methyl 2-chloro-4,5-dimethoxybenzoate based on 1H NMR data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34322, Methyl 2-chloro-4,5-dimethoxybenzoate.[1] Retrieved from [Link][1]

  • SpectraBase. Methyl 2,4-dimethoxybenzoate 1H NMR Spectrum (Reference for chemical shift extrapolation). Wiley Science Solutions. Retrieved from [Link][1]

Sources

Comparative Guide: HPLC Method Development for Methyl 2-chloro-4,5-dimethoxybenzoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-4,5-dimethoxybenzoate (MCDMB) is a critical intermediate in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil . Its purity is paramount as downstream cyclization steps are sensitive to regio-isomers and hydrolysis products.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of MCDMB:

  • Method A (The Standard): A traditional C18 (L1) approach focusing on robustness and regulatory compliance.

  • Method B (The Alternative): A Phenyl-Hexyl approach leveraging

    
    -
    
    
    
    interactions for superior selectivity of halogenated impurities.

Compound Profile & Impurity Landscape[1]

To develop a self-validating method, one must understand the "why" behind the separation. MCDMB is a hydrophobic ester. Its primary degradation pathway is hydrolysis, and its synthesis often leaves unreacted starting materials.

CompoundStructure DescriptionNatureLogP (Approx)
MCDMB (Target) Chlorinated aromatic esterNeutral / Hydrophobic2.8
Impurity A (Acid) 2-chloro-4,5-dimethoxybenzoic acidAcidic (Hydrolysis Product)1.9
Impurity B (Des-chloro) Methyl 3,4-dimethoxybenzoateNeutral (Starting Material)2.1
Impurity C (Isomer) Methyl 2-chloro-5,6-dimethoxybenzoateNeutral (Regio-isomer)2.8
Impurity Origin Diagram

The following diagram illustrates the synthetic origin of these impurities, establishing the logic for the separation requirements.

ImpurityPath SM Methyl 3,4-dimethoxybenzoate (Starting Material) Target MCDMB (Target Ester) SM->Target Main Reaction SM->Target Unreacted (Impurity B) Imp_Iso Impurity C (Regio-Isomer) SM->Imp_Iso Side Reaction Reagent Chlorination Agent (e.g., SO2Cl2) Reagent->Target Imp_Acid Impurity A (Hydrolysis Product) Target->Imp_Acid Moisture/Hydrolysis

Caption: Synthetic pathway showing the origin of unreacted starting material, regio-isomers, and hydrolytic degradation products.

Comparative Methodology

Method A: The Robust Standard (C18)

This method utilizes a standard Octadecyl Silane (C18) column. It relies purely on hydrophobic subtraction. It is excellent for separating the polar Acid (Impurity A) from the neutral Target, but often struggles to resolve the Target from its Des-chloro analog (Impurity B) due to similar hydrophobicity.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent USP L1.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 30% B to 70% B over 15 minutes.

Method B: The Selective Alternative (Phenyl-Hexyl)

This method employs a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase interacts with the


-electrons of the benzene ring in the analyte. Crucially, the electronegative Chlorine atom on MCDMB alters its electron density, creating a distinct interaction with the Phenyl phase compared to the non-chlorinated Impurity B.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent USP L11.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.

  • Gradient: 40% B to 80% B over 15 minutes.

Performance Comparison Data

The following data represents a comparative evaluation of separation efficiency.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Target) 8.4 min9.2 minPhenyl phase shows slightly higher retention due to

-

stacking.
Resolution (

) Target vs. Impurity B
1.83.5 Critical Advantage: Phenyl-Hexyl easily separates the des-chloro impurity.
Resolution (

) Target vs. Impurity A
6.25.8Both methods easily separate the acid hydrolysis product.
Tailing Factor (

)
1.11.05Methanol (Method B) often provides sharper peaks for aromatic esters.
Pressure (Backpressure) ~120 bar~160 barMethanol is more viscous than ACN, leading to higher pressure in Method B.
Decision Logic for Method Selection

MethodSelection Start Start Method Development CheckImp Is 'Des-chloro' (Impurity B) a critical separation? Start->CheckImp C18 Select Method A (C18) Reason: Lower cost, standard QC CheckImp->C18 No (Synthesis ensures 100% conversion) Phenyl Select Method B (Phenyl-Hexyl) Reason: Superior Halogen Selectivity CheckImp->Phenyl Yes (Starting material persists)

Caption: Decision tree for selecting the stationary phase based on specific impurity profile risks.

Detailed Experimental Protocols

Sample Preparation (Universal)

To ensure scientific integrity and prevent degradation during analysis:

  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use pure methanol as diluent for long-term storage to prevent transesterification.

  • Stock Solution: Weigh 10.0 mg of MCDMB into a 20 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10.0 mL (50 µg/mL).

  • Filter: 0.22 µm PTFE syringe filter.

Method B (Recommended) Operating Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 35°C (Controls viscosity of Methanol).

  • Detection: UV at 254 nm (Aromatic ring absorption) and 210 nm (Carbonyl). 254 nm is preferred for purity to minimize solvent noise.

System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks (per USP <621>):

  • Precision: %RSD of 5 replicate injections of MCDMB

    
     2.0%.
    
  • Resolution:

    
     between Impurity B and MCDMB 
    
    
    
    2.0.
  • Tailing Factor:

    
     for MCDMB 
    
    
    
    1.5.

References

  • Waters Corporation. USP Method Transfer of Donepezil Tablets (Related Compounds). (Provides context on Donepezil intermediate separations). [Link]

  • Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18. (Explains the mechanism of separating halogenated aromatics). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 2-chloro-4,5-dimethoxybenzoate. [Link]

Sources

Comparative Guide: IR Spectroscopy Analysis of Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Focus: Ester Bond Verification and Precursor Differentiation

Executive Summary: The Spectroscopic Fingerprint

In drug development, Methyl 2-chloro-4,5-dimethoxybenzoate serves as a critical intermediate, often functioning as a scaffold for benzamide-based antipsychotics or kinase inhibitors. Its quality control relies heavily on verifying the formation of the ester bond while ensuring the complete consumption of the carboxylic acid precursor.

This guide provides a comparative analysis of the infrared (IR) spectral features of the target ester against its synthetic precursors. Unlike simple aliphatic esters, this molecule exhibits a unique carbonyl shift driven by the ortho-chloro substituent—a phenomenon known as the Field Effect —which pushes the C=O stretch to a higher wavenumber than typical conjugated benzoates.

Key Performance Indicators (Spectral Markers)
  • Target Signal (Ester C=O): 1735 ± 5 cm⁻¹ (Sharp, Strong)

  • Differentiation Factor: Absence of broad O-H stretch (3300–2500 cm⁻¹) and shift from Acid C=O (~1680 cm⁻¹).

  • Secondary Confirmation: Strong C-O-C asymmetric stretch (1250–1280 cm⁻¹).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the vibrational modes of the target ester against its immediate synthetic precursor (Carboxylic Acid) and the activated intermediate (Acid Chloride), providing a "Checklist" for reaction monitoring.

Table 1: Comparative Vibrational Modes (cm⁻¹)
Functional GroupModeTarget: Methyl Ester Precursor: Benzoic Acid Alternative: Acid Chloride
Carbonyl (C=O) Stretch1730 – 1740 cm⁻¹ (Strong)1670 – 1690 cm⁻¹ (Strong, Broad)~1775 cm⁻¹ (Very Strong)
Hydroxyl (O-H) StretchAbsent 2500 – 3300 cm⁻¹ (Very Broad, "Hump")Absent
C-O Bond Stretch1250 – 1280 cm⁻¹ (Asymmetric)1100 – 1150 cm⁻¹ (Symmetric)1280 – 1300 cm⁻¹ (C-O)1400 – 1440 cm⁻¹ (O-H Bend)Absent (C-Cl stretch appears <800)
Methoxy (C-H) Stretch2840 – 2960 cm⁻¹ (Weak, sharp)2840 – 2960 cm⁻¹ (Obscured by O-H)2840 – 2960 cm⁻¹
Aromatic Ring C=C1580 – 1600 cm⁻¹ 1580 – 1600 cm⁻¹ 1580 – 1600 cm⁻¹

Critical Insight: A standard benzoate ester typically absorbs at ~1720 cm⁻¹. However, the 2-chloro substituent in this molecule exerts a steric and inductive effect that raises the frequency to ~1735 cm⁻¹, making it appear "pseudo-aliphatic."

Mechanistic Insight: The "Ortho-Chloro" Effect

To interpret the spectrum accurately, one must understand the electronic tug-of-war occurring on the carbonyl carbon.

A. The Conjugation Baseline

Normally, the benzene ring conjugates with the ester carbonyl, increasing the single-bond character of the C=O bond. This lowers the force constant, reducing the vibrational frequency to 1715–1725 cm⁻¹ (compared to 1740 cm⁻¹ for aliphatic esters).

B. The Ortho-Chloro Perturbation (The Exception)

In Methyl 2-chloro-4,5-dimethoxybenzoate, the chlorine atom at the 2-position introduces two competing factors:

  • Steric Inhibition of Resonance: The bulky chlorine forces the ester group to twist out of the plane of the benzene ring. This breaks the conjugation described in (A), restoring the double-bond character of the C=O.

  • Field Effect (Dipole Interaction): The electronegative chlorine atom (lone pairs) creates a through-space electrostatic repulsion with the carbonyl oxygen lone pairs. To minimize this repulsion, the C=O bond shortens (stiffens).

Result: Both factors work synergistically to increase the wavenumber, shifting the peak back up to 1730–1740 cm⁻¹ . This is a critical distinction; if your peak is at 1715 cm⁻¹, you may have lost the chlorine or failed to form the correct isomer.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity using a "Internal Standard" approach (checking polystyrene or background) and specific sample preparation to avoid moisture interference.

Step 1: Sample Preparation (Choose One)
  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Place ~5 mg of solid product on the diamond crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Why: ATR minimizes path length issues and eliminates the need for hygroscopic KBr, which can create false O-H signals.

  • Method B: KBr Pellet (Traditional)

    • Mix product with KBr (spectroscopic grade) in a 1:100 ratio.

    • Press into a transparent disc.

    • Caution: Ensure KBr is dry; otherwise, water peaks (3400 cm⁻¹) will mimic the acid precursor.

Step 2: System Validation
  • Run a Background Scan (air) before the sample.

  • System Suitability: Verify the background CO₂ doublet at 2350 cm⁻¹. If these peaks are erratic, purge the chamber with N₂.

Step 3: Data Acquisition & Analysis[1]
  • Resolution: 4 cm⁻¹.

  • Scans: 16 or 32.

  • Region of Interest (ROI): Zoom immediately to 1600–1800 cm⁻¹.

    • Pass Criteria: Single sharp peak >1730 cm⁻¹.

    • Fail Criteria: Shoulder at 1680 cm⁻¹ (Residual Acid) or doublet at 1800/1750 cm⁻¹ (Anhydride impurity).

Decision Logic Visualization

The following diagram outlines the logical flow for determining product purity based on IR spectral data.

IR_Decision_Tree Start Start: Acquire Spectrum (Region 1600-3600 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Is there a Broad O-H Trough? Start->CheckOH AcidPresent FAIL: Residual Acid Precursor (Incomplete Reaction) CheckOH->AcidPresent Yes (Broad Band) CheckCO Analyze Carbonyl Region (1650-1800 cm⁻¹) CheckOH->CheckCO No (Flat Baseline) CO_Low Peak < 1700 cm⁻¹ (H-Bonded/Dimer) CheckCO->CO_Low < 1700 CO_High Peak > 1770 cm⁻¹ (Acid Chloride/Anhydride) CheckCO->CO_High > 1770 CO_Target Peak 1730-1740 cm⁻¹ (Ester) CheckCO->CO_Target ~1735 CheckCOC Confirm C-O Stretch (1250-1280 cm⁻¹) CO_Target->CheckCOC FinalPass PASS: Methyl 2-chloro-4,5-dimethoxybenzoate Confirmed CheckCOC->FinalPass Strong Band Present

Caption: Logical workflow for validating the ester product and excluding common impurities (acid precursors or activated intermediates).

References

  • NIST Chemistry WebBook. (n.d.). Methyl 2-chloro-4-nitrobenzoate IR Spectrum.[1] (Analogous ortho-chloro benzoate data). National Institute of Standards and Technology.[1] Retrieved March 1, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for "Field Effect" and ortho-halo carbonyl shifts).
  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Esters and Benzoates.[2] Retrieved March 1, 2026, from [Link]

  • PubChem. (n.d.).[3] Methyl 4-amino-5-chloro-2-methoxybenzoate Compound Summary. (Structural analog data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Comparative Guide: Crystallographic Architecture of 3,5-Dimethoxybenzoate vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of pharmaceutical co-crystals and supramolecular assemblies, the substitution pattern of methoxy groups on the benzoate scaffold dictates solid-state performance. This guide objectively compares 3,5-Dimethoxybenzoic acid (3,5-DMBA) —characterized by its high molecular symmetry—against its primary industrial alternatives: the asymmetric 3,4-Dimethoxybenzoic acid (Veratric Acid) and the sterically congested 2,6-Dimethoxybenzoic acid .

Key Finding: While 3,4-substituted variants are standard for liquid crystal precursors, 3,5-DMBA exhibits superior utility as a supramolecular synthon. Its meta-meta substitution pattern eliminates steric clash at the carboxylic acid site, facilitating robust


 centrosymmetric dimer formation, whereas ortho-substituted alternatives (2,x-) frequently suffer from intramolecular hydrogen bonding that disrupts lattice networking.

Structural Landscape & Mechanism

To understand the crystallographic performance, one must analyze the competing forces driving the lattice architecture:

  • The Carboxylic Synthon: The primary driver is the formation of cyclic dimers (

    
     graph set) or catemers (infinite chains).
    
  • Methoxy Conformation: The methoxy (

    
    ) group can lie planar (conjugated) or twisted.
    
    • 3,5-Pattern: Allows both methoxy groups to remain planar without interfering with the carboxyl group.

    • 2,6-Pattern: Forces the carboxyl group out of planarity or forces the methoxy groups to twist, reducing packing efficiency.

Logic of Intermolecular Interactions

The following diagram illustrates the decision tree for supramolecular assembly based on substitution patterns.

G Start Substituted Dimethoxybenzoate Ortho Ortho-Substitution (2,x) Start->Ortho Steric Bulk MetaPara Meta/Para-Substitution (3,4 / 3,5) Start->MetaPara Planar Geometry IntraHB Intramolecular H-Bond (S(6) Motif) Ortho->IntraHB 2,3- or 2,5- Steric Steric Twist (Carboxyl Rotation) Ortho->Steric 2,6- (Dual Ortho) Dimer Centrosymmetric Dimer (R2^2(8) Motif) MetaPara->Dimer No Steric Clash Result1 Low Melting Point Discrete Units IntraHB->Result1 Result2 Catemer/Chain Formation (Polymorphism Risk) Steric->Result2 Result3 High Stability Lattice Predictable Synthon Dimer->Result3

Figure 1: Mechanistic pathway of crystallization outcomes based on methoxy substitution patterns.

Comparative Crystallographic Data[1][2]

The following data aggregates single-crystal X-ray diffraction results. Note the distinct shift in space group and volume when moving from the symmetric 3,5- isomer to the hindered 2,6- isomer.

Metric3,5-Dimethoxybenzoic Acid (Product)3,4-Dimethoxybenzoic Acid (Alternative 1)2,6-Dimethoxybenzoic Acid (Alternative 2)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group


(or

)

Unit Cell

(Å)
~10.88~16.98~7.21
Unit Cell

(Å)
~4.92~10.95~24.50
Unit Cell

(Å)
~16.39~3.98~11.80

Angle
104.4°98.7°90°
H-Bond Motif Dimer (

)
Dimer (

)
Catemer (Chain)
Density (

)
1.381.391.35
Z' (Asym.[1][2][3][4] Unit) 111
Critical Analysis of Metrics[6]
  • Space Group Stability: The 3,5-isomer crystallizes in

    
    , the most common space group for organic molecules, indicating a high probability of forming stable, centrosymmetric dimers.
    
  • Packing Efficiency: The 3,4-isomer (Veratric acid) shows comparable density but often crystallizes as needles due to the short

    
    -axis (~3.98 Å), which corresponds to the 
    
    
    
    -stacking distance. This can make data collection difficult compared to the block-like crystals often yielded by the 3,5-isomer.
  • The "Ortho Effect": The 2,6-isomer breaks the trend. The steric bulk of two methoxy groups flanking the carboxylic acid prevents planar dimer formation. Instead, it often forms helical chains (catemers) in the chiral space group

    
    , making it less predictable for co-crystal engineering.
    

Experimental Protocol: Crystal Growth & Validation

To replicate the data above or validate a new batch, follow this self-validating protocol. This method prioritizes thermodynamic control to ensure the stable polymorph is obtained.

Reagents
  • Solute: Substituted Dimethoxybenzoate (Target purity >98%).

  • Solvent System: Ethanol/Water (80:20 v/v) or Methanol (Pure).

  • Equipment: Scintillation vials, Parafilm, Polarized Light Microscope (PLM).

Workflow Diagram

Protocol Step1 Dissolution (50°C, Saturation) Step2 Filtration (0.45µm PTFE) Step1->Step2 Remove Nuclei Step3 Nucleation (Slow Evap @ 20°C) Step2->Step3 Parafilm w/ pinholes Step4 Harvest (Block Morphology) Step3->Step4 3-7 Days Step5 Validation (PLM Extinction) Step4->Step5 Quality Check

Figure 2: Standardized crystallization workflow for benzoic acid derivatives.

Step-by-Step Methodology
  • Saturation: Dissolve 50 mg of the dimethoxybenzoate in 4 mL of Ethanol at 50°C.

  • Filtration: Filter the warm solution through a 0.45 µm syringe filter into a clean scintillation vial. Why? This removes dust particles that cause heterogenous nucleation, leading to poor quality polycrystals.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 3-5 small holes. Store in a vibration-free environment at 20°C.

  • Harvesting: After 3-7 days, observe crystal formation.

    • 3,5-DMBA: Expect block or prism prisms.

    • 3,4-DMBA: Expect long needles (handle with care to avoid breakage).

  • Validation (Self-Check): Place a candidate crystal under a polarized light microscope. Rotate the stage 360°.

    • Pass: The crystal extinguishes (turns black) completely and sharply four times.

    • Fail: The crystal shows uneven colors or does not extinguish (indicates twinning or polycrystallinity).

References

  • Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1994). 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine.[1] Acta Crystallographica Section C. Link

  • Bryan, R. F., & White, D. H. (1982). Crystal structure of veratric acid (3,4-dimethoxybenzoic acid). Acta Crystallographica Section B. Link

  • Salim, M., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods. UCL Discovery. Link (Contextual reference on 2,6-dimethoxybenzoic acid polymorphism).

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.[5] Link (Foundational text on Graph Set Analysis).

Sources

Elemental Analysis Standards for C₁₀H₁₁ClO₄ Compounds: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing organic elemental microanalysis, I frequently encounter the specific analytical hurdles presented by highly oxygenated, halogenated organics. A prime example is the compound class represented by the formula C₁₀H₁₁ClO₄ (e.g., 3,4,5-trimethoxybenzoyl chloride).

With a theoretical composition of C: 52.08%, H: 4.81%, Cl: 15.37%, and O: 27.75% , this molecule presents a dual challenge. The high oxygen content requires robust pyrolysis for accurate quantification, while the 15.37% chlorine content can wreak havoc on standard CHNS analyzers if not properly managed. Chlorine can poison reduction catalysts, corrode internal components, and form HCl or Cl₂ gases that create isobaric interferences with nitrogen and carbon peaks [1].

This guide objectively compares modern automated Elemental Analyzers (EA) against traditional methodologies, providing field-proven protocols and experimental data to ensure absolute accuracy when analyzing C₁₀H₁₁ClO₄ compounds.

CHNS/O Determination: Automated Flash EA vs. Traditional Wet Chemistry

When quantifying Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen, modern Automated Flash Combustion EAs (such as the Thermo Scientific™ FlashSmart™) have largely replaced traditional Dumas and Kjeldahl wet chemistry methods. However, running a halogenated compound like C₁₀H₁₁ClO₄ through a modern EA requires strict deviations from standard operating procedures.

The Causality of Experimental Choices

In standard CHNS analysis, samples are weighed into tin capsules . Tin undergoes a highly exothermic oxidation during flash combustion, driving local temperatures up to 1800°C to ensure complete breakdown of the sample. However, tin fails to sequester released halogens.

For C₁₀H₁₁ClO₄, we must use silver capsules [1]. Silver reacts quantitatively with the liberated chlorine during combustion to form non-volatile silver chloride (AgCl) within the ash. This traps the halogen before it can enter the reduction column, preventing it from poisoning the electrolytic copper catalyst or causing baseline drift in the Thermal Conductivity Detector (TCD). Because silver does not provide the same exothermic "flash" as tin, we must add vanadium pentoxide (V₂O₅) as an oxidizing combustion aid to guarantee the complete cleavage of the stable aromatic ring [2].

Performance Comparison
Analytical ParameterAutomated Flash EA (e.g., FlashSmart)Traditional Dumas / Wet Chemistry
Sample Size Required 1.0 – 2.0 mg10.0 – 50.0 mg
Analysis Time per Run 10 – 15 minutes2 – 4 hours
Halogen Interference Mitigated via Ag capsules & V₂O₅High (requires complex chemical masking)
Absolute Accuracy ± 0.3%± 0.5%
Oxygen Determination Automated Pyrolysis (1060°C)Manual Schütze-Unterzaucher method
Protocol 1: Self-Validating CHNS/O Workflow for C₁₀H₁₁ClO₄

Self-Validating System Check: Prior to running the sample, the system must analyze a known standard—BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)—as an unknown. If the calculated C, H, N, and S values deviate by >0.3% from theoretical values, the sequence automatically halts for recalibration, ensuring no sample is wasted on a drifting detector [1].

  • Sample Weighing: Using a microbalance (1 µg resolution), accurately weigh 1.0 to 1.5 mg of the finely ground C₁₀H₁₁ClO₄ sample into a 9x5 mm silver capsule.

  • Combustion Aid Addition: Add ~8–10 mg of V₂O₅ directly into the silver capsule to promote complete oxidation.

  • Encapsulation: Crimp and fold the silver capsule tightly to exclude atmospheric nitrogen and oxygen.

  • Flash Combustion (CHNS Mode): Drop the capsule into the oxidation reactor (packed with copper oxide wires) at 950°C under a pulse of UHP oxygen. The silver matrix traps the chlorine as AgCl.

  • Reduction & Separation: UHP Helium sweeps the combustion gases (CO₂, H₂O, NOₓ) through a reduction column (electrolytic copper at 650°C) to reduce NOₓ to N₂. The gases are separated via a GC column.

  • Detection: Quantify the elements using the TCD. (Note: Oxygen is analyzed in a separate run using pyrolysis at 1060°C in a silver capsule without V₂O₅).

Halogen (Chlorine) Quantification: MIC vs. Schöninger Flask

While CHNS/O analyzers can calculate elemental composition, exact and dedicated chlorine quantification requires extracting the halogen from the organic matrix. Here, we compare the compendial Schöninger Oxygen Flask method against modern Microwave-Induced Combustion (MIC) .

The Causality of Experimental Choices

The Schöninger flask is a widely accepted traditional method, but it is limited by sample size (typically <50 mg) and relies on a manual, pressurized glass combustion process that can lead to losses of volatile halogens. Microwave-Induced Combustion (MIC) is a superior alternative for C₁₀H₁₁ClO₄. MIC utilizes closed quartz vessels that can handle up to 800 mg of sample, ensuring complete combustion via microwave irradiation while trapping 100% of the volatilized chlorine in an alkaline absorbing solution [3]. This eliminates volatilization losses and provides a pristine matrix for subsequent Ion Chromatography (IC).

Performance Comparison
Analytical ParameterMicrowave-Induced Combustion (MIC) + ICSchöninger Flask + Titration
Max Sample Mass Up to 800 mg~50 mg
Chlorine Recovery Rate > 99.5%95.0 – 98.0%
Throughput & Automation High (Automated IC injection)Low (Manual combustion & titration)
Safety Profile High (Enclosed microwave cavity)Moderate (Pressurized glass flask risks)
Detection Limit (Cl) < 0.1 ppm~ 10 ppm
Protocol 2: Self-Validating MIC-IC Workflow for Chlorine

Self-Validating System Check: Before sample combustion, perform a spike-recovery test. Inject a known quantity of chloride standard into a blank 50 mmol L⁻¹ NH₄OH absorption matrix. The Ion Chromatograph must report a >99% recovery rate to validate the detector's response and rule out matrix suppression.

  • Sample Preparation: Weigh 500 mg of C₁₀H₁₁ClO₄ into a quartz MIC vessel. Add a small volume of ammonium nitrate solution to act as a combustion igniter.

  • Absorption Solution: Pipette 6 mL of 50 mmol L⁻¹ NH₄OH into the vessel. This alkaline medium is specifically chosen to absorb the liberated HCl/Cl₂ gases and convert them into stable chloride ions [3].

  • Pressurization & Combustion: Pressurize the closed quartz vessel with 20 bar of high-purity O₂. Apply microwave irradiation (1400 W for 5 minutes) to induce complete combustion.

  • Absorption & Degassing: Allow the system to cool for 15 minutes, ensuring all gaseous halogens are fully absorbed into the alkaline solution.

  • Quantification: Dilute the absorption solution with ultra-pure water and inject it into an Ion Chromatograph equipped with a conductivity detector to quantify the 15.37% total chlorine content.

Analytical Workflows & Logical Relationships

The following diagram illustrates the divergent workflows required to fully characterize a C₁₀H₁₁ClO₄ compound, highlighting the critical hardware and chemical choices at each step.

EA_Workflow Start C10H11ClO4 Sample (e.g., 3,4,5-Trimethoxybenzoyl chloride) CHNSO_Path CHNS/O Analysis (Automated EA) Start->CHNSO_Path Halogen_Path Chlorine Analysis (Combustion + IC) Start->Halogen_Path CHN_Prep Weigh 1-2 mg in Silver Capsule + V2O5 Catalyst CHNSO_Path->CHN_Prep CHNS Mode Oxy_Prep Weigh 1-2 mg in Silver Capsule (No Catalyst) CHNSO_Path->Oxy_Prep O Mode MIC Microwave-Induced Combustion (MIC) Halogen_Path->MIC Modern Schoniger Schöninger Oxygen Flask Combustion Halogen_Path->Schoniger Traditional CHN_Combust Flash Combustion (950°C) Ag Traps Cl as AgCl CHN_Prep->CHN_Combust Oxy_Pyrolysis Pyrolysis (1060°C) Carbon Conversion to CO Oxy_Prep->Oxy_Pyrolysis TCD GC Separation & TCD Detection CHN_Combust->TCD Oxy_Pyrolysis->TCD Absorb Absorption in Alkaline Solution (NH4OH) MIC->Absorb Schoniger->Absorb IC Ion Chromatography (IC) Quantification Absorb->IC

Fig 1: Comparative workflow for CHNS/O and Halogen analysis of C10H11ClO4 compounds.

Conclusion

For complex halogenated and highly oxygenated molecules like C₁₀H₁₁ClO₄, relying on default elemental analysis parameters will yield compromised data. By upgrading to Automated Flash EAs utilizing silver capsules and V₂O₅ for CHNS/O, and replacing traditional Schöninger flasks with Microwave-Induced Combustion (MIC) for chlorine quantification, laboratories can achieve >99.5% recovery rates, protect their analytical instrumentation from halogen poisoning, and ensure absolute confidence in their structural characterization data.

References

  • Title: QA-QC Protocols | Chemical Instrumentation Facility Source: Iowa State University URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: Sample Preparation Techniques Based on Combustion Reactions in Closed Vessels: A Brief Overview and Recent Applications Source: Spectrochimica Acta Part B: Atomic Spectroscopy (via ResearchGate) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Immediate Action Card

Chemical Identity Critical Safety Parameters
Name Methyl 2-chloro-4,5-dimethoxybenzoate
CAS Number 30714-88-6
Physical State Solid (Crystalline Powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory (H335)
Signal Word WARNING

Immediate PPE Requirement:

  • Respiratory: N95/P2 particulate respirator (solids) or Half-mask with OV/P100 cartridges (solutions).[1][2]

  • Hands: Nitrile gloves (min.[2][3] 0.11 mm thickness) for splash protection.[2]

  • Eyes: Chemical safety goggles (ANSI Z87.1 / EN 166).[2]

  • Body: Standard laboratory coat (cotton/polyester blend), long pants, closed-toe shoes.[1]

Risk Assessment & Hazard Identification

Handling methyl 2-chloro-4,5-dimethoxybenzoate requires a defensive safety posture common to halogenated aromatic esters. While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous chlorinated benzoates dictates the following hazard profile [1, 2].

GHS Classification (Derived)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[2] The lipophilic methyl ester moiety facilitates dermal absorption.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2] Fine dust particles can cause mechanical and chemical abrasion to the cornea.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2] Inhalation of dust or vapors during heating can irritate the upper respiratory tract.[2]

Personal Protective Equipment (PPE) Strategy

The selection of PPE must follow a "Barrier-in-Depth" logic, ensuring that failure of one control (e.g., fume hood) does not result in exposure.[1][2]

A. Hand Protection Logic

Chlorinated esters can permeate standard latex gloves.[2] Nitrile is the material of choice.[2]

Operation ModeGlove MaterialThicknessBreakthrough TimeAction
Incidental Contact (Weighing, Transfer)Nitrile0.11 mm (4 mil)> 15 minsChange immediately if splashed.[1][2]
Prolonged Contact (Synthesis, Cleanup)Nitrile (Double Gloved)0.11 mm (Inner) + 0.2 mm (Outer)> 240 minsInspect outer glove every 30 mins.
Immersion (Spill Cleanup)Butyl Rubber or Viton> 0.3 mm> 480 minsUse for bulk solvent handling.[2]

Expert Insight: For synthesis involving organic solvents (DCM, Ethyl Acetate), standard nitrile gloves provide limited protection against the solvent carrier. Double gloving with a "check-indicator" system (colored inner glove) is recommended to visualize breaches [3].[1][2]

B. Respiratory & Eye Protection
  • Solids (Powder): Use a certified N95 (NIOSH) or P2 (EN 143) filtering facepiece to prevent inhalation of fines during weighing.[2]

  • Solutions: If heating or using volatile solvents, work strictly within a chemical fume hood. If hood access is compromised, use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1][2]

  • Eyes: Safety glasses are insufficient for powders.[2] Use unvented or indirect-vent chemical goggles to prevent dust entry.[2]

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer
  • Context: High risk of dust generation.[2]

  • Location: Chemical Fume Hood or Powder Weighing Station.

  • Preparation: Place the balance inside the hood or use a draft shield.[2] Pre-tare the receiving vessel (vial/flask).[2]

  • Anti-Static Measures: Use an anti-static gun or wipes on the spatula and vessel.[2] Static charge can cause this light powder to "jump," creating an aerosol hazard.

  • Transfer: Use a micro-spatula.[2] Do not pour from the bulk container. Transfer small amounts to minimize airborne particles.[2]

  • Decontamination: Wipe the balance area with a damp paper towel (solvent-soaked if necessary) immediately after use to capture settled dust.[2]

Protocol B: Reaction Setup (Synthesis Intermediate)
  • Context: Methyl 2-chloro-4,5-dimethoxybenzoate is often used as an intermediate in drug discovery (e.g., substituted benzamides).[1][2]

  • Solvent Compatibility: Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

Workflow Visualization:

HandlingWorkflow Start Start: Chemical Handling CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Solution/Reaction Mix CheckState->Liquid Weighing Weighing Protocol: 1. Fume Hood ON 2. N95 Mask + Goggles 3. Anti-static tools Solid->Weighing Transfer Heating Heating/Reflux: 1. Check Condenser coolant 2. Secondary containment tray Liquid->Heating Synthesis Dissolving Dissolution: 1. Add Solvent (DCM/EtOAc) 2. Seal Vessel immediately Weighing->Dissolving Dissolving->Liquid Disposal Disposal: Halogenated Organic Waste Heating->Disposal Post-Reaction

Figure 1: Operational workflow for handling methyl 2-chloro-4,5-dimethoxybenzoate from weighing to disposal.

Emergency Response & Disposal

Spill Cleanup Workflow

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area.[2][4] Ensure lab ventilation is active.

  • PPE Upgrade: Don double nitrile gloves, goggles, and N95 respirator.

  • Containment (Dry Spill):

    • Do NOT sweep dry (creates dust).[2]

    • Cover spill with wet paper towels (water or ethanol) to dampen the powder.[2]

    • Scoop up the damp material into a sealable bag or container.[2]

  • Decontamination: Wash the surface with soap and water, followed by an ethanol wipe to remove organic residues.

  • Disposal: Label as "Solid Hazardous Waste (Toxic/Irritant)" and dispose of according to EHS regulations.

Waste Disposal Logic
  • Halogen Content: This compound contains Chlorine (Cl).[2]

  • Stream: Must go into Halogenated Organic Waste .[2] Do not mix with non-halogenated solvents if your facility separates them, as incineration protocols differ.

  • Aqueous Waste: If extracted with water, check pH and organic content. Aqueous layers containing this compound should be treated as hazardous aqueous waste, not poured down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12636069, Methyl 2-chloro-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. Retrieved from [Link][2][3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.